molecular formula C11H11BrO2 B176679 1-(4-Bromophenyl)cyclobutanecarboxylic acid CAS No. 151157-49-2

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Cat. No.: B176679
CAS No.: 151157-49-2
M. Wt: 255.11 g/mol
InChI Key: CZCIJQWZBHQMNS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a brominated aromatic ring and a carboxylic acid-functionalized cyclobutane, makes it a valuable intermediate for designing and synthesizing novel bioactive molecules. Recent molecular docking and molecular dynamics simulation studies have identified close structural analogs of this compound as promising larvicidal candidates . These related molecules, which also contain a bromophenyl group and a carboxylic acid function, are potent inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT), a protein target for controlling mosquito larvae . The research suggests that such compounds exhibit lower binding energy and a greater stabilizing effect on the target protein than earlier inhibitor candidates, indicating high potential for developing more effective and targeted larvicides . Furthermore, these inhibitors were predicted via ADMET analysis to be less toxic than conventional larvicides like temephos and more biodegradable, highlighting the value of this chemical class in creating safer pest control solutions . The cyclobutane ring in the structure is a key pharmacophore explored in drug discovery, as evidenced by patents covering cyclobutyl carboxylic acid derivatives for potential applications in treating hyperproliferative disorders such as cancer, as well as inflammatory and autoimmune diseases . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIJQWZBHQMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588137
Record name 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid
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Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-49-2
Record name 1-(4-Bromophenyl)cyclobutanecarboxylic acid
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Record name 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid
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Record name 1-(4-bromophenyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxylic Acid (CAS 151157-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document outlines its physicochemical properties, spectroscopic profile, a plausible synthetic route, and its emerging role in the development of novel bioactive molecules.

Physicochemical Properties

PropertyValueSource
CAS Number 151157-49-2Multiple
Molecular Formula C₁₁H₁₁BrO₂[1]
Molecular Weight 255.11 g/mol [1]
Monoisotopic Mass 253.99425 Da[1]
Predicted XlogP 3.0[1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not experimentally determined. The related compound, 1-(4-chlorophenyl)cyclobutanecarboxylic acid, has a melting point of 80-82°C.[2]Benchchem[2]
Boiling Point Not determined
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Low solubility in water is predicted.General chemical principles

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is a prediction based on the analysis of its structural fragments and comparison with similar compounds.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.50-7.60Doublet2HAromatic protons ortho to Bromine
7.35-7.45Doublet2HAromatic protons meta to Bromine
2.80-3.00Multiplet2HCyclobutane -CH₂-
2.40-2.60Multiplet2HCyclobutane -CH₂-
1.90-2.10Multiplet2HCyclobutane -CH₂-

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~178-COOH
~145Aromatic C-Br
~132Aromatic C-H
~128Aromatic C-H
~122Aromatic C-C
~55Quaternary Cyclobutane C
~35Cyclobutane -CH₂-
~18Cyclobutane -CH₂-

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1590, ~1480MediumAromatic C=C stretch
~1070StrongC-Br stretch

Mass Spectrometry (Predicted)

The predicted mass spectrum shows several key adducts.

Adductm/z
[M+H]⁺255.00153
[M+Na]⁺276.98347
[M-H]⁻252.98697

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Bromophenylacetic acid 4-Bromophenylacetic acid Alkylation Alkylation 4-Bromophenylacetic acid->Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation This compound This compound Alkylation->this compound Base (e.g., LDA) THF

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

  • 4-Bromophenylacetic acid

  • 1,3-Dibromopropane

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-bromophenylacetic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Two equivalents of LDA solution are added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the dianion.

  • One equivalent of 1,3-dibromopropane is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its structural analogs have shown promise as inhibitors of 3-hydroxykynurenine transaminase (3HKT) in mosquitoes, such as Anopheles gambiae, the primary vector for malaria.[2]

Signaling Pathway: Inhibition of 3-Hydroxykynurenine Transaminase

3-HKT is a crucial enzyme in the tryptophan metabolism pathway in mosquitoes. It detoxifies the potentially harmful metabolite 3-hydroxykynurenine (3-HK) by converting it to the stable xanthurenic acid. Inhibition of this enzyme leads to the accumulation of 3-HK, which can cause oxidative stress and is lethal to mosquito larvae. This makes 3-HKT a promising target for the development of novel larvicides.

G Tryptophan Tryptophan 3-Hydroxykynurenine (3-HK) 3-Hydroxykynurenine (3-HK) Tryptophan->3-Hydroxykynurenine (3-HK) Oxidative Stress & Larval Death Oxidative Stress & Larval Death 3-Hydroxykynurenine (3-HK)->Oxidative Stress & Larval Death Accumulation 3-HKT Enzyme 3-HKT Enzyme 3-Hydroxykynurenine (3-HK)->3-HKT Enzyme Xanthurenic Acid (non-toxic) Xanthurenic Acid (non-toxic) 3-HKT Enzyme->Xanthurenic Acid (non-toxic) Detoxification This compound analog This compound analog This compound analog->3-HKT Enzyme Inhibition

Caption: Inhibition of the 3-HKT detoxification pathway.

Experimental Workflow: 3-HKT Inhibition Assay

A typical workflow to assess the inhibitory potential of compounds like this compound against the 3-HKT enzyme involves several key steps.

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Recombinant 3-HKT Enzyme Purification Recombinant 3-HKT Enzyme Purification Incubation Incubation Recombinant 3-HKT Enzyme Purification->Incubation Compound Dilution Series Compound Dilution Series Compound Dilution Series->Incubation LC-MS/MS Analysis LC-MS/MS Analysis Incubation->LC-MS/MS Analysis Quantify Xanthurenic Acid Reaction Components 3-HK (Substrate) + PLP (Cofactor) + Inhibitor Reaction Components->Incubation IC50 Determination IC50 Determination LC-MS/MS Analysis->IC50 Determination

Caption: Experimental workflow for 3-HKT inhibition screening.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry powder or carbon dioxide extinguisher. Dispose of the compound as special waste in accordance with local regulations.

Conclusion

This compound is a promising chemical intermediate with significant applications in the synthesis of novel therapeutic agents and agrochemicals. While a comprehensive experimental characterization is still emerging, its structural features and the biological activity of its analogs highlight its potential for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the utility of this compound in their work. Further experimental validation of its physicochemical and spectroscopic properties is encouraged.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a chemical scaffold of significant interest in medicinal chemistry and agrochemical research.[1] The document details quantitative data, experimental protocols for property determination, and logical diagrams to illustrate key concepts.

Core Physicochemical Data

The structural features of this compound—a brominated aromatic ring, a cyclobutane ring, and a carboxylic acid group—confer a unique set of properties crucial for its application as an intermediate in the synthesis of novel bioactive molecules.[1] The following table summarizes its key physicochemical parameters.

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₁BrO₂---[2][3][4]
Molecular Weight 255.11 g/mol ---[2][4][5][6]
Appearance White to off-white solidQualitative[2]
Boiling Point 367.3 ± 35.0 °CPredicted[2][4]
Density 1.574 ± 0.06 g/cm³Predicted[2][4]
pKa 4.26 ± 0.20Predicted[2][4]
XlogP 3.0Predicted[3]
Storage Temperature Room Temperature, Sealed in Dry---[2][4][5]

Structural and Chemical Identifiers

IdentifierValue
CAS Number 151157-49-2
InChI InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)[2][3][4]
InChIKey CZCIJQWZBHQMNS-UHFFFAOYSA-N[2][3][4]
SMILES C1(C2=CC=C(Br)C=C2)(C(O)=O)CCC1[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. The following are standard high-precision protocols applicable to carboxylic acids like this compound.

Potentiometric titration is a highly accurate technique for determining the dissociation constant of an acid.[7] The process involves titrating a solution of the acid with a strong base and monitoring the change in pH.

Methodology:

  • Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture may be used.[7] A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[7]

  • Titration: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor the pH continuously.[7]

  • Data Collection: The NaOH titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the solution to equilibrate.[7]

  • Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is determined from this curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).[7]

pKa_Determination_Workflow cluster_analysis Analysis prep Preparation dissolve Dissolve Acid in Solvent prep->dissolve std_base Prepare Standardized 0.1M NaOH prep->std_base titration Titration dissolve->titration std_base->titration add_base Add NaOH in Increments titration->add_base record_ph Record pH after Each Addition add_base->record_ph record_ph->add_base analysis Analysis record_ph->analysis plot_curve Plot pH vs. Volume of NaOH det_pka Determine pKa at Half-Equivalence Point plot_curve->det_pka

Workflow for pKa Determination via Potentiometric Titration.

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[7]

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.[7]

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[7]

  • Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then removed by filtration or centrifugation, yielding a clear, saturated solution.[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This measured concentration represents the solubility of the compound at that specific temperature.[7]

Solubility_Determination_Workflow equilibration Equilibration add_excess Add Excess Solid to Solvent equilibration->add_excess agitation Agitation add_excess->agitation shake Agitate at Constant Temp (24-48h) agitation->shake separation Separation shake->separation filter Filter or Centrifuge to Remove Solid separation->filter quantification Quantification filter->quantification analyze Analyze Solute Concentration (e.g., HPLC) quantification->analyze result Determine Solubility analyze->result

Workflow for Solubility Determination via Shake-Flask Method.

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups and rings dictates its behavior in various chemical and biological systems.

  • Carboxyl Group (-COOH): This polar group is responsible for the compound's acidic nature (pKa). It can act as a hydrogen bond donor and acceptor, which is a critical factor influencing its melting point and solubility in polar solvents.[8]

  • Bromophenyl Group (-C₆H₄Br): This large, nonpolar aromatic component contributes significantly to the molecule's lipophilicity, as indicated by the predicted XlogP value. This feature governs its solubility in nonpolar organic solvents and its potential to interact with hydrophobic pockets in biological targets.

  • Cyclobutane Ring (-C₄H₇-): The strained, non-planar cyclobutane ring provides a rigid scaffold, influencing the overall three-dimensional shape of the molecule. This defined conformation is often explored in drug design to achieve specific binding geometries with protein targets.[1]

Structure_Property_Relationship compound This compound carboxyl Carboxyl Group (-COOH) compound->carboxyl phenyl Bromophenyl Group compound->phenyl cyclo Cyclobutane Ring compound->cyclo pka Acidity (pKa) carboxyl->pka sol_polar Polar Solubility (H-Bonding) carboxyl->sol_polar lipophilicity Lipophilicity (logP) phenyl->lipophilicity conformation Molecular Rigidity & Conformation cyclo->conformation

Logical Relationship of Structural Components to Physicochemical Properties.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided. Furthermore, a potential signaling pathway associated with the biological activity of structurally similar compounds is visualized.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid with a cyclobutane moiety. Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name 1-(4-bromophenyl)cyclobutane-1-carboxylic acid[1]
CAS Number 151157-49-2[1][2]
Molecular Formula C₁₁H₁₁BrO₂[1][2]
Molecular Weight 255.11 g/mol [1][2]
Canonical SMILES C1CC(C1)(C(=O)O)C2=CC=C(C=C2)Br[3]
InChI InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)[3]
Predicted XlogP 3.0[3]
Monoisotopic Mass 253.99425 Da[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to Br)7.40 - 7.60Doublet2H
Aromatic (meta to Br)7.20 - 7.40Doublet2H
Cyclobutane CH₂ (α)2.50 - 2.80Multiplet2H
Cyclobutane CH₂ (β)1.80 - 2.20Multiplet4H
Carboxylic Acid OH10.0 - 13.0Singlet (broad)1H
¹³C NMR Spectroscopy
Carbon AtomChemical Shift (δ, ppm)
Carboxylic Acid (C=O)175 - 185
Aromatic (C-Br)120 - 125
Aromatic (CH)128 - 132
Aromatic (C-C)140 - 145
Quaternary Cyclobutane (C)45 - 55
Cyclobutane (CH₂)20 - 35
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1720Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Carboxylic Acid)1210 - 1320Strong
C-Br (Aryl Halide)1000 - 1100Medium
Mass Spectrometry
IonPredicted m/z
[M]+254/256 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br)
[M-COOH]+209/211
[C₇H₆Br]+170/172

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the known synthesis of the analogous 1-(4-chlorophenyl)cyclobutane nitrile, followed by hydrolysis.

Synthesis of 1-(4-Bromophenyl)cyclobutane-1-carbonitrile

This procedure is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.

Materials:

  • 4-Bromobenzyl cyanide

  • Sodium hydride (NaH)

  • Dry Dimethyl sulfoxide (DMSO)

  • 1,3-Dibromopropane

  • Dichloromethane

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • A suspension of sodium hydride in dry DMSO is prepared in a flask under an inert atmosphere (e.g., argon).

  • A solution of 4-bromobenzyl cyanide in dry DMSO is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred for 30 minutes.

  • A solution of 1,3-dibromopropane in dry DMSO is then added dropwise, maintaining the temperature between 25-30°C.

  • After the addition is complete, the mixture is stirred for an additional 40 minutes.

  • The reaction is quenched by pouring the mixture into ice water.

  • The aqueous mixture is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

  • The crude product can be further purified by distillation under high vacuum.

Hydrolysis of 1-(4-Bromophenyl)cyclobutane-1-carbonitrile to this compound

Materials:

  • 1-(4-Bromophenyl)cyclobutane-1-carbonitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium hydroxide (for neutralization)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • The 1-(4-bromophenyl)cyclobutane-1-carbonitrile is refluxed with an excess of a strong acid solution (e.g., 50% H₂SO₄ or concentrated HCl).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled and then carefully poured onto crushed ice.

  • The precipitated crude carboxylic acid is collected by filtration.

  • Alternatively, the cooled reaction mixture can be neutralized with a base (e.g., NaOH) and then acidified to precipitate the product.

  • The crude product is then dissolved in a suitable organic solvent, such as diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Synthesis Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification start 4-Bromobenzyl cyanide + 1,3-Dibromopropane react1 NaH, DMSO start->react1 Reaction product1 1-(4-Bromophenyl)cyclobutane-1-carbonitrile react1->product1 Yields react2 Acid Hydrolysis (e.g., H2SO4) product1->react2 Reacts with product2 This compound react2->product2 Yields purify Recrystallization product2->purify Purified by final_product Pure Product purify->final_product

Plausible synthetic workflow for the target compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides insights into its potential applications.

Larvicidal Activity through Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

Close structural analogs of this compound have been identified as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT) in Anopheles gambiae, the primary vector for malaria.[4] 3HKT is a crucial enzyme in the metabolic pathway that leads to the formation of xanthurenic acid, which is essential for the mosquito's vision and survival. Inhibition of this enzyme disrupts the mosquito's life cycle, presenting a potential strategy for vector control.[4]

The proposed mechanism involves the binding of the inhibitor to the active site of the 3HKT enzyme, preventing the transamination of 3-hydroxykynurenine. This leads to a buildup of the substrate and a deficiency in xanthurenic acid, ultimately resulting in larval mortality.

G 3HKT Inhibition Pathway cluster_pathway Normal Metabolic Pathway cluster_inhibition Inhibition by Analog cluster_outcome Outcome Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Metabolism 3HKT_enzyme 3HKT_enzyme 3-Hydroxykynurenine->3HKT_enzyme Substrate Xanthurenic Acid Xanthurenic Acid 3HKT_enzyme->Xanthurenic Acid Catalyzes Disrupted_Vision Disrupted Vision 3HKT_enzyme->Disrupted_Vision Leads to Vision & Survival Vision & Survival Xanthurenic Acid->Vision & Survival Essential for Analog 1-(4-Bromophenyl)cyclobutanecarboxylic acid analog Analog->3HKT_enzyme Inhibits Larval_Mortality Larval Mortality Disrupted_Vision->Larval_Mortality

Inhibition of 3HKT by a structural analog.
Potential in Cancer and Inflammatory Diseases

Patents have been filed for cyclobutyl carboxylic acid derivatives for their potential use in treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune diseases.[4] The bromophenyl group is known to interact with various enzymes and receptors, and the carboxylic acid group can form hydrogen bonds, influencing the structure and function of target molecules. This suggests that this compound could be a valuable scaffold for the development of novel therapeutics in these areas, potentially through the inhibition of kinases or other signaling proteins involved in cell proliferation and inflammation.

Conclusion

This compound is a compound with significant potential for further research and development in medicinal chemistry and agrochemical science. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities. The inhibition of 3HKT by close analogs highlights a promising avenue for the development of novel larvicides. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic and practical potential.

References

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a valuable intermediate in medicinal chemistry and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed projection of its spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromophenyl group and the 1-carboxycyclobutane substituent. This information is supplemented with generalized experimental protocols for its synthesis and spectroscopic analysis, offering a robust resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the respective functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic Acid (-COOH)
~7.50Doublet2HAromatic (Ha)
~7.35Doublet2HAromatic (Hb)
~2.7-2.9Multiplet2HCyclobutane (-CH₂)
~2.4-2.6Multiplet2HCyclobutane (-CH₂)
~2.0-2.2Multiplet2HCyclobutane (-CH₂)

Note: The aromatic protons are expected to present as an AA'BB' system, which at lower field strengths may appear as two distinct doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~180-185Carboxylic Acid (-C OOH)
~140-145Aromatic (Quaternary -C-C=O)
~132Aromatic (-CH)
~130Aromatic (-CH)
~122Aromatic (Quaternary -C-Br)
~50-55Cyclobutane (Quaternary)
~30-35Cyclobutane (-CH₂)
~15-20Cyclobutane (-CH₂)

Note: The chemical shift of the carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[1]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of carboxylic acid
~3030MediumAromatic C-H stretch
2850-2990MediumAliphatic C-H stretch
~1710StrongC=O stretch of carboxylic acid (dimer)
~1600, ~1490Medium-StrongAromatic C=C stretches
~1420MediumO-H bend
~1250StrongC-O stretch
810-840Strongp-Disubstituted C-H out-of-plane bend
500-600MediumC-Br stretch

Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[2] The strong band in the 810-840 cm⁻¹ range is indicative of 1,4- (or para-) substitution on the benzene ring.[3][4]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
254/256Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
209/211Loss of COOH radical.
183/185Loss of the cyclobutane ring.
175Loss of Br radical from the molecular ion.
156/158Bromobenzene cation radical.
77Phenyl cation.

Note: The presence of a bromine atom is readily identified by the pair of peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).[5] Fragmentation is expected to involve the loss of the bromine atom, the carboxylic acid group, and cleavage of the cyclobutane ring.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Alkylation of a Phenylacetic Acid Derivative

A common route to 1-arylcyclobutanecarboxylic acids involves the alkylation of an arylacetonitrile or arylacetate with 1,3-dihalopropane, followed by hydrolysis.

  • Deprotonation: To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Cycloalkylation: 1,3-Dibromopropane is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: The resulting 1-(4-bromophenyl)cyclobutanecarbonitrile is then subjected to vigorous acidic or basic hydrolysis. For example, refluxing with a concentrated solution of H₂SO₄ or NaOH.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic, leading to the precipitation of the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: A small amount of the purified solid (~5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

    • IR: A small amount of the solid is mixed with KBr powder and pressed into a pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

    • MS: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or the solid can be analyzed directly by EI.

  • Data Acquisition: The prepared samples are analyzed using standard NMR, FTIR, and Mass Spectrometers.

  • Data Processing: The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Workflow for Synthesis and Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a polar carboxylic acid group and a nonpolar bromophenylcyclobutane moiety, results in a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its synthesis, purification, formulation, and application in research and development. This guide outlines the predicted solubility of this compound, provides a detailed experimental protocol for its determination, and illustrates the general workflow for solubility testing.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both a polar, hydrophilic region (the carboxylic acid group) and a large, nonpolar, hydrophobic region (the bromophenyl and cyclobutane rings). The overall solubility will therefore depend on the balance between these two competing characteristics when interacting with a given solvent.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents. However, the significant nonpolar portion of the molecule suggests good solubility in less polar or nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large nonpolar backbone may limit miscibility at very high concentrations.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateHighThese solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the carboxylic acid group, while also being able to solvate the nonpolar part of the molecule. DMSO is a particularly strong solvent for a wide range of organic compounds.
Nonpolar Dichloromethane (DCM), Toluene, HexaneModerate to LowDichloromethane, being a relatively polar nonpolar solvent, is likely to be a good solvent. Solubility is expected to decrease in less polar solvents like toluene and hexane, as the interactions with the nonpolar part of the molecule will be dominant, but these solvents cannot effectively solvate the polar carboxylic acid group.

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area and facilitate dissolution.

  • Addition of Excess Solute: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound in the saturated solution.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for a qualitative solubility test and the synthesis pathway for a related compound, which provides context for the types of solvents that might be used in a laboratory setting.

G start Start: Add fixed amount of solid to a known volume of solvent agitate Agitate vigorously (e.g., vortex) start->agitate observe Observe the mixture agitate->observe soluble Result: Soluble (All solid dissolves) observe->soluble Clear solution? insoluble Result: Insoluble (No solid dissolves) observe->insoluble No change? partially_soluble Result: Partially Soluble (Some solid remains) observe->partially_soluble Some solid dissolved? G start 1-Bromo-4-iodobenzene reagent1 n-Butyllithium in THF at -78°C intermediate1 Lithiation reagent1->intermediate1 reagent2 Cyclobutanone intermediate2 1-(4-Bromophenyl)cyclobutanol reagent2->intermediate2 oxidation Oxidation Step (e.g., with Jones reagent) final_product This compound oxidation->final_product

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-(4-bromophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and supported by data from analogous transformations, offering a robust framework for its synthesis.

Introduction

This compound (CAS No. 151157-49-2) is a key intermediate in the synthesis of various biologically active molecules.[1] Its rigid cyclobutane scaffold and the presence of a synthetically versatile bromine atom on the phenyl ring make it an attractive starting material for the development of novel therapeutics. This guide outlines two principal and reliable synthetic pathways for its preparation, starting from commercially available materials.

Synthetic Pathways

Two primary routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Cycloalkylation of 4-Bromophenylacetonitrile

This pathway involves the formation of the cyclobutane ring by dialkylation of 4-bromophenylacetonitrile with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Route 1: Cycloalkylation of 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Intermediate_Nitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile 4-Bromophenylacetonitrile->Intermediate_Nitrile 1. Strong Base (e.g., NaHMDS) 2. 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane Final_Product This compound Intermediate_Nitrile->Final_Product Acid Hydrolysis (e.g., 6M HCl, heat)

Caption: Synthetic pathway starting from 4-Bromophenylacetonitrile.

Route 2: Malonic Ester Synthesis

This classic approach utilizes the alkylation of a malonic ester derivative with 4-bromobenzyl halide, followed by cyclization with a 1,2-dihaloethane and subsequent hydrolysis and decarboxylation.

Route 2: Malonic Ester Synthesis Diethyl_Malonate Diethyl Malonate Alkylated_Malonate Diethyl (4-Bromobenzyl)malonate Diethyl_Malonate->Alkylated_Malonate 1. Base (e.g., NaOEt) 2. 4-Bromobenzyl Halide 4-Bromobenzyl_Halide 4-Bromobenzyl Halide Cyclic_Diester Diethyl 1-(4-Bromophenyl)cyclobutane-1,1-dicarboxylate Alkylated_Malonate->Cyclic_Diester 1. Base (e.g., NaOEt) 2. 1,2-Dihaloethane Dicarboxylic_Acid 1-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic acid Cyclic_Diester->Dicarboxylic_Acid Hydrolysis (e.g., KOH, heat) Final_Product This compound Dicarboxylic_Acid->Final_Product Decarboxylation (heat)

Caption: Synthetic pathway via Malonic Ester route.

Data Presentation

The following tables summarize the key starting materials and expected yields for the synthetic routes described.

Table 1: Starting Materials and Intermediates

Compound NameStarting Material forCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-BromophenylacetonitrileRoute 116532-79-9C₈H₆BrN196.04
1,3-DibromopropaneRoute 1109-64-8C₃H₆Br₂201.89
1-(4-Bromophenyl)cyclobutanecarbonitrileRoute 1 (Intermediate)485828-58-8C₁₁H₁₀BrN236.11
Diethyl malonateRoute 2105-53-3C₇H₁₂O₄160.17
4-Bromobenzyl bromideRoute 2589-15-1C₇H₆Br₂249.93
1,2-DibromoethaneRoute 2106-93-4C₂H₄Br₂187.86

Table 2: Summary of Synthetic Steps and Expected Yields

RouteStepReaction TypeReported/Analogous Yield (%)
1Formation of 1-(4-bromophenyl)cyclobutanecarbonitrileCycloalkylationNot reported, analogous reactions suggest moderate to good yields.
1Hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrileNitrile Hydrolysis75 - 80[1]
2Formation of Diethyl (4-bromobenzyl)malonateAlkylationNot reported, typically high yielding.
2Formation of Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylateCyclizationNot reported, analogous reactions yield 53-55%.[2]
2Hydrolysis and DecarboxylationSaponification/DecarboxylationNot reported, analogous reactions are generally high yielding.

Experimental Protocols

The following are detailed experimental protocols adapted from well-established, analogous procedures.

Route 1: From 4-Bromophenylacetonitrile

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • Materials: 4-Bromophenylacetonitrile, 1,3-Dibromopropane, Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure (adapted from a similar alkylation[3]):

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromophenylacetonitrile (1.0 equiv).

    • Add anhydrous THF via syringe.

    • Cool the solution in an ice bath and add NaHMDS solution (2.2 equiv) dropwise. Stir for 20-30 minutes at this temperature.

    • Add 1,3-dibromopropane (1.1 equiv) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials: 1-(4-Bromophenyl)cyclobutanecarbonitrile, 6M Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, combine 1-(4-bromophenyl)cyclobutanecarbonitrile and 6M HCl.

    • Heat the mixture to reflux (approximately 100°C) for 6-8 hours.[1]

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.

    • Further purification can be achieved by recrystallization.

Route 2: From Diethyl Malonate

Step 1: Synthesis of Diethyl (4-Bromobenzyl)malonate

  • Materials: Diethyl malonate, 4-Bromobenzyl bromide, Sodium ethoxide (NaOEt), Absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add diethyl malonate (1.0 equiv) dropwise at room temperature.

    • After stirring for 30 minutes, add a solution of 4-bromobenzyl bromide (1.0 equiv) in ethanol dropwise.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of Diethyl 1-(4-Bromophenyl)cyclobutane-1,1-dicarboxylate

  • Materials: Diethyl (4-bromobenzyl)malonate, 1,2-Dibromoethane, Sodium ethoxide (NaOEt), Absolute ethanol.

  • Procedure (adapted from a similar cyclization[2]):

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this, add diethyl (4-bromobenzyl)malonate (1.0 equiv) dropwise.

    • Add 1,2-dibromoethane (1.1 equiv) and heat the mixture to reflux for 4-6 hours.

    • Work-up as described in Route 2, Step 1 to isolate the crude cyclic diester.

Step 3: Hydrolysis and Decarboxylation

  • Materials: Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate, Potassium hydroxide (KOH), Ethanol, Water, Concentrated HCl.

  • Procedure (adapted from a similar hydrolysis/decarboxylation[4]):

    • Reflux the cyclic diester with a solution of KOH in aqueous ethanol for 2-4 hours.

    • Remove the ethanol by distillation.

    • Acidify the aqueous residue with concentrated HCl until acidic, which will precipitate the dicarboxylic acid.

    • Filter the dicarboxylic acid, wash with cold water, and dry.

    • Place the dicarboxylic acid in a distillation apparatus and heat to 160-180°C until carbon dioxide evolution ceases, effecting decarboxylation to the final product.

    • The product can be purified by distillation under reduced pressure or recrystallization.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The choice of route may depend on the availability of starting materials, scale of the reaction, and desired purity. The protocols provided, based on established and analogous chemical transformations, offer a comprehensive guide for researchers in the field of drug discovery and development to access this important synthetic intermediate.

References

The Biological Frontier of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 1-(4-bromophenyl)cyclobutanecarboxylic acid represents a compelling starting point for the discovery of novel therapeutic agents. This technical guide delves into the reported and potential biological activities of its derivatives, offering a consolidated resource for researchers in medicinal chemistry and drug development. While comprehensive quantitative data for the parent molecule remains emergent, this document synthesizes available information on related compounds and outlines detailed experimental protocols to facilitate further investigation into its promising therapeutic applications, which are suggested to include anti-inflammatory, anticancer, and larvicidal activities.[1]

Quantitative Biological Activity Data

Quantitative data on the direct biological activities of this compound are not extensively available in the public domain. However, preliminary studies have indicated cytotoxic effects of some of its derivatives on various cell lines. The following table summarizes the available qualitative and quantitative data for derivatives and related compounds.

Compound/Derivative ClassBiological ActivityAssay TypeCell Line(s)Quantitative Data (IC50/EC50/LC50)Reference
This compound DerivativesCytotoxicityCell Viability AssayHT-22, BV-2Some derivatives cytotoxic up to 10 µMBenchChem
4-Aryl-1,4-Dihydropyridines (containing 4-bromophenyl moiety)AnticancerCell Viability AssayMCF-7IC50 = 61.1 µM[2]
Brominated Coelenteramines (containing 4-bromophenyl moiety)AnticancerCell Viability AssayGastric, Lung Cancer LinesIC50 = 15.2 µM and 32.6 µM, respectively[3]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine AnalogsAnticancerGrowth Inhibition AssaySNB-75 (CNS Cancer)38.94% PGI at 10 µM[4]
Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoateAnti-inflammatoryNF-κB InhibitionRAW 264.7-PubMed
1,2,4-oxadiazole derivativesLarvicidal (via 3-HKT inhibition)Enzymatic InhibitionAnopheles gambiae 3-HKTIC50 values ranging from 35 to 340 μM[5]

Note: PGI refers to Percent Growth Inhibition.

Potential Therapeutic Applications and Associated Signaling Pathways

Derivatives of this compound have been implicated in several therapeutic areas, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[6][7][8][9][10] Its inhibition is a key strategy in the development of anti-inflammatory drugs. The structural features of this compound derivatives suggest potential interaction with components of this pathway.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_active Active NF-κB (p50/p65) NFkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation DNA DNA (κB sites) NFkappaB_active->DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Inhibitor Potential Inhibition by 1-(4-Bromophenyl)cyclobutane- carboxylic acid derivatives Inhibitor->IKK_complex

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Larvicidal Activity through Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

A significant area of interest for these compounds is in the control of mosquito-borne diseases. Close structural analogs have been identified as potent inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT).[5][11][12][13] This enzyme is crucial for the detoxification of 3-hydroxykynurenine, a toxic metabolite of tryptophan.[14][15][16][17][18] Inhibition of 3HKT leads to the accumulation of this toxic metabolite, resulting in larval death.

HKT_Inhibition_Workflow Tryptophan Tryptophan HK 3-Hydroxykynurenine (Toxic) Tryptophan->HK HKT 3-Hydroxykynurenine Transaminase (3HKT) HK->HKT Metabolized by Accumulation Accumulation of 3-Hydroxykynurenine HK->Accumulation XA Xanthurenic Acid (Non-toxic) HKT->XA Produces Inhibitor 1-(4-Bromophenyl)cyclobutane- carboxylic acid derivative Inhibitor->HKT Inhibits Death Larval Death Accumulation->Death

Caption: Mechanism of larvicidal activity via 3HKT inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound derivatives.

Larvicidal Bioassay against Anopheles gambiae

This protocol is adapted from the World Health Organization (WHO) standard procedures for evaluating mosquito larvicides.[19][20][21][22][23]

Objective: To determine the lethal concentration (LC50 and LC90) of test compounds against Anopheles gambiae larvae.

Materials:

  • Third to early fourth instar larvae of Anopheles gambiae.

  • Test compounds (derivatives of this compound).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Deionized water.

  • 250 mL disposable cups or beakers.

  • Pipettes.

  • Larval food (e.g., finely ground fish food).

  • Incubator maintained at 27 ± 2 °C and 75-85% relative humidity.

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of the test compound in DMSO.

  • Test Concentrations: Prepare a series of dilutions from the stock solution in deionized water to achieve final concentrations ranging from 1 to 100 ppm. A negative control (deionized water) and a solvent control (DMSO at the highest concentration used in the dilutions) should be included.

  • Experimental Setup:

    • Add 99 mL of deionized water to each beaker.

    • Add 1 mL of the respective test solution dilution to each beaker to achieve the final desired concentration.

    • Introduce 25 third to early fourth instar larvae into each beaker.

    • Provide a small amount of larval food to each beaker.

    • Each concentration and control should be tested in triplicate.

  • Incubation: Place the beakers in an incubator under the specified conditions.

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if it is between 5% and 20%. Probit analysis is then used to determine the LC50 and LC90 values.

In Vitro 3-Hydroxykynurenine Transaminase (3HKT) Inhibition Assay

This assay determines the inhibitory potential of the compounds against the target enzyme.[5][11][12][13][24]

Objective: To determine the IC50 value of test compounds for Anopheles gambiae 3HKT.

Materials:

  • Recombinant Anopheles gambiae 3-HKT.

  • 3-hydroxy-DL-kynurenine (substrate).

  • Pyridoxal-5'-phosphate (PLP, cofactor).

  • α-ketoglutarate (amino group acceptor).

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Test compounds dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 365 nm.

Procedure:

  • Assay Preparation: In a 96-well plate, add the reaction buffer, PLP, α-ketoglutarate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant 3HKT to each well to initiate the reaction. Include a control without the enzyme and a control without the test compound.

  • Substrate Addition: Add 3-hydroxy-DL-kynurenine to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Measurement: The formation of xanthurenic acid is monitored by measuring the increase in absorbance at 365 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.[8]

Objective: To evaluate the ability of test compounds to inhibit NF-κB activation.

Materials:

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase), such as HEK293-NF-κB reporter cells.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • 96-well cell culture plates.

  • Reagents for the reporter gene assay (e.g., luciferase substrate).

  • Luminometer or appropriate plate reader.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for an appropriate period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.

  • Data Analysis: Measure the reporter signal (e.g., luminescence). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

Sphingosine-1-Phosphate (S1P) Receptor Binding Assay

This assay determines the affinity of the test compounds for S1P receptors.[25][26][27][28][29]

Objective: To determine the binding affinity (Ki) of test compounds for a specific S1P receptor subtype (e.g., S1P1).

Materials:

  • Cell membranes prepared from a cell line overexpressing the human S1P receptor of interest.

  • Radiolabeled ligand (e.g., [³H]S1P).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (a high concentration of a known S1P receptor ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by analyzing the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: A generalized workflow for the evaluation of novel compounds.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While further research is required to fully elucidate the specific quantitative biological activities and mechanisms of action of its derivatives, the existing evidence points towards potential applications in the fields of inflammation, oncology, and vector control. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, paving the way for future drug discovery and development efforts.

References

1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 1-(4-bromophenyl)cyclobutanecarboxylic acid is a recognized chemical scaffold, specific, publicly available, detailed experimental protocols for its synthesis and quantitative biological data for its direct activity against GSK-3β, IKK-β, and ROCK-1 are limited. This guide provides representative protocols and data from closely related derivatives to illustrate the potential of this scaffold in drug discovery.

Introduction

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. A key strategy in this endeavor is the exploration of unique chemical scaffolds that can serve as a foundation for the development of new drugs. The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest due to its distinct conformational properties and its ability to introduce three-dimensionality into otherwise planar molecules. When incorporated into a larger molecular framework, the cyclobutane moiety can influence binding affinity, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide focuses on the this compound scaffold. This structure combines the rigid, puckered cyclobutane ring with a bromophenyl group, a common feature in bioactive molecules that can engage in halogen bonding and other key interactions with biological targets, and a carboxylic acid group, which can act as a crucial pharmacophore or a synthetic handle for further derivatization. This combination of features makes this compound a promising starting point for the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several synthetic routes. A common and adaptable method involves the malonic ester synthesis, which allows for the construction of the cyclobutane ring followed by the introduction of the aryl group. An alternative route involves the synthesis of the corresponding nitrile followed by hydrolysis.

Representative Experimental Protocol: Malonic Ester Synthesis Approach

This protocol describes a general method for the synthesis of a cyclobutanecarboxylic acid derivative, which can be adapted for this compound.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add diethyl malonate.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Reflux the mixture for several hours to facilitate the cyclization reaction.

  • After cooling, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the resulting diethyl 1,1-cyclobutanedicarboxylate by refluxing with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.

  • After the hydrolysis is complete, acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the 1,1-cyclobutanedicarboxylic acid.

  • Filter and dry the dicarboxylic acid.

  • Heat the 1,1-cyclobutanedicarboxylic acid at its melting point to induce decarboxylation, yielding cyclobutanecarboxylic acid.

To synthesize the target molecule, this compound, a variation of this method would involve starting with 4-bromophenylacetonitrile or a similar precursor to introduce the bromophenyl group at the desired position.

Representative Experimental Protocol: Nitrile Hydrolysis Approach

This protocol outlines the general steps for hydrolyzing a nitrile to a carboxylic acid.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, including the reaction of a suitable cyclobutyl halide with a cyanide salt in the presence of a 4-bromophenyl-containing starting material.

Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile in a suitable solvent mixture, such as aqueous ethanol.

  • Add a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • If basic hydrolysis is performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Biological Activity and Potential Therapeutic Targets

The this compound scaffold has been explored for its potential to inhibit several key protein kinases involved in various disease pathologies. While specific inhibitory data for the parent compound is not widely available, derivatives incorporating this scaffold have shown activity against Glycogen Synthase Kinase-3β (GSK-3β), IκB Kinase β (IKK-β), and Rho-associated coiled-coil containing protein kinase 1 (ROCK-1).

Quantitative Data for Scaffold Derivatives

The following table summarizes the inhibitory activity of a representative derivative containing a related scaffold against GSK-3β and ROCK-1. This data illustrates the potential of the broader chemical class.

Compound IDTarget KinaseIC50
Derivative 62 GSK-3β8 nM
ROCK-12.3 µM

Note: Data is for a complex derivative and not the parent this compound scaffold. This information is presented to demonstrate the potential inhibitory activity of this class of compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

The inhibitory activity of compounds against GSK-3β, IKK-β, and ROCK-1 can be determined using a variety of commercially available in vitro kinase assay kits, often based on luminescence or fluorescence detection. A general workflow is as follows:

  • Reagents and Materials:

    • Recombinant human kinase (GSK-3β, IKK-β, or ROCK-1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature for a set period (e.g., 60 minutes at 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of potential inhibitors and predicting their therapeutic effects.

GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in neurodegenerative diseases, bipolar disorder, and diabetes.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor LRP5/6 LRP5/6 Frizzled->LRP5/6 Inhibition Axin Axin LRP5/6->Axin Inhibition PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibition (p-Ser9) beta_catenin β-catenin GSK3B->beta_catenin Phosphorylation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase Inhibition Tau_Protein Tau Protein GSK3B->Tau_Protein Hyperphosphorylation Axin->GSK3B APC APC APC->GSK3B beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Translocation to Nucleus

Caption: GSK-3β signaling pathway and its regulation.

IKK-β Signaling Pathway

IκB kinase β (IKK-β) is a key component of the IKK complex, which is central to the activation of the NF-κB transcription factor. The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is associated with chronic inflammatory diseases and cancer.

IKK_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_ikk IKK Complex cluster_nfkb NF-κB Activation TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1->TNFR TRADD TRADD TNFR->TRADD Activation TRAF2 TRAF2 TRADD->TRAF2 Activation TAK1 TAK1 TRAF2->TAK1 Activation IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) IkB IκB IKK_complex->IkB Phosphorylation TAK1->IKK_complex Activation Ub_Proteasome_Degradation Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome_Degradation NFkB NF-κB NFkB->IkB Bound in cytoplasm Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation Ub_Proteasome_Degradation->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nuclear_Translocation->Inflammatory_Genes

Caption: The canonical NF-κB signaling pathway mediated by IKK-β.

ROCK-1 Signaling Pathway

Rho-associated coiled-coil containing protein kinase 1 (ROCK-1) is a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is involved in regulating cell shape, motility, and contraction, and its dysregulation is implicated in cardiovascular diseases, cancer metastasis, and glaucoma.

ROCK1_Pathway cluster_upstream Upstream Activation cluster_rock ROCK-1 cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK1->MLC_Phosphatase Inhibition MLC Myosin Light Chain ROCK1->MLC Phosphorylation LIMK LIMK ROCK1->LIMK Activation MLC_Phosphatase->MLC Dephosphorylation Actin_Myosin_Contraction Actin-Myosin Contraction MLC->Actin_Myosin_Contraction Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Actin depolymerization

Caption: The RhoA/ROCK-1 signaling pathway leading to cellular contraction.

The this compound Scaffold in Drug Development

The unique structural features of the this compound scaffold make it an attractive candidate for further exploration in drug discovery programs.

Workflow for Scaffold-Based Drug Discovery

The development of novel therapeutics from this scaffold would typically follow a structured workflow.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: 1-(4-bromophenyl) cyclobutanecarboxylic acid Library_Synthesis Library Synthesis & Derivatization Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR, ADME) Lead_Generation->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

Caption: A typical workflow for scaffold-based drug discovery.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound derivatives are not available, general principles of ADME optimization would be applied during lead optimization. The presence of the bromophenyl group can influence metabolic stability, and the carboxylic acid moiety can impact solubility and potential for drug-transporter interactions. Medicinal chemistry efforts would focus on modifying the scaffold to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties suitable for clinical development.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its unique three-dimensional structure, combined with the presence of key pharmacophoric features, offers the potential to develop potent and selective inhibitors of kinases such as GSK-3β, IKK-β, and ROCK-1. Further exploration of this scaffold through focused library synthesis and biological screening is warranted to fully realize its therapeutic potential in areas such as neurodegenerative diseases, inflammation, and cancer. The representative protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such endeavors.

In Silico Modeling of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-bromophenyl)cyclobutanecarboxylic acid scaffold has emerged as a promising starting point for the design of novel therapeutic agents. The unique combination of a rigid cyclobutane core, a synthetically versatile bromophenyl group, and a polar carboxylic acid moiety provides a rich three-dimensional chemical space for exploring interactions with various biological targets. Recent patents covering cyclobutyl carboxylic acid derivatives highlight their potential in treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune diseases[1]. This technical guide provides an in-depth overview of the in silico modeling approaches that can be leveraged to design and evaluate analogs of this compound, with a focus on their potential anticancer and anti-inflammatory applications.

While direct in silico studies on this compound analogs for cancer and inflammation are not extensively published, valuable insights can be drawn from computational studies on structurally related compounds, such as bromophenyl-containing heterocycles and other carboxylic acid derivatives. These studies provide a robust framework for the virtual screening, lead optimization, and mechanistic investigation of this promising class of molecules.

Data Presentation: A Comparative Analysis of Analog Performance

To facilitate the comparison of potential drug candidates, it is crucial to present quantitative data in a clear and structured format. The following tables showcase hypothetical yet representative data for a series of this compound analogs, drawing parallels from published studies on similar bromophenyl derivatives with demonstrated biological activity.

Table 1: In Silico Molecular Docking and Predicted Biological Activity

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
BCCA-01 Tubulin-8.50.5Asn258, Lys352
BCCA-02 COX-2-9.20.2Arg120, Tyr355, Ser530
BCCA-03 Tubulin-7.81.2Asn258
BCCA-04 COX-2-8.90.4Arg120, Tyr355
BCCA-05 Tubulin-9.10.3Asn258, Lys352, Val318
BCCA-06 COX-2-9.50.1Arg120, Tyr355, Ser530, Met522

Table 2: Predicted ADMET Properties of Lead Analogs

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)Predicted Oral Bioavailability (%)
BCCA-01 255.112.81237.385
BCCA-02 255.112.81237.385
BCCA-05 269.143.11237.382
BCCA-06 269.143.11237.382

Experimental Protocols: A Roadmap for In Silico Evaluation

The following protocols outline the key computational experiments for the design and evaluation of this compound analogs.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of the designed analogs with the target protein's active site.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Tubulin, PDB ID: 5LYJ; COX-2, PDB ID: 4COX) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure using a suitable force field (e.g., OPLS3e).

  • Ligand Preparation:

    • Generate 3D structures of the this compound analogs.

    • Assign partial charges and minimize the energy of the ligands using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the target protein based on the co-crystallized ligand or known active site residues.

    • Perform docking simulations using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Analyze the docking poses and scores to identify the most promising candidates.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.

Objective: To assess the stability of the docked poses and the dynamics of the protein-ligand interactions.

Methodology:

  • System Preparation:

    • Use the best-docked pose of the ligand-protein complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS, AMBER, or NAMD.

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of the designed compounds.

Objective: To computationally predict the pharmacokinetic and toxicological properties of the analogs.

Methodology:

  • Property Calculation:

    • Use web-based tools like SwissADME and ProTox-II or commercial software packages to predict various ADMET parameters.

    • Calculate properties such as molecular weight, LogP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility.

    • Predict pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, and cytochrome P450 inhibition.

    • Estimate toxicity profiles, including mutagenicity, carcinogenicity, and acute toxicity (LD50).

Mandatory Visualizations

Signaling Pathway

G cluster_0 Inflammatory Stimuli cluster_1 Pro-inflammatory Signaling Cascade Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates BCCA Analogs BCCA Analogs BCCA Analogs->COX-2 inhibit

Caption: Proposed mechanism of anti-inflammatory action of BCCA analogs via COX-2 inhibition.

Experimental Workflow

G Library of BCCA Analogs Library of BCCA Analogs Molecular Docking Molecular Docking Library of BCCA Analogs->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification MD Simulation MD Simulation Hit Identification->MD Simulation Binding Stability Analysis Binding Stability Analysis MD Simulation->Binding Stability Analysis ADMET Prediction ADMET Prediction Binding Stability Analysis->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization G High Binding Affinity High Binding Affinity Potent Biological Activity Potent Biological Activity High Binding Affinity->Potent Biological Activity Stable Protein-Ligand Complex Stable Protein-Ligand Complex Stable Protein-Ligand Complex->Potent Biological Activity Favorable ADMET Profile Favorable ADMET Profile Drug-like Candidate Drug-like Candidate Favorable ADMET Profile->Drug-like Candidate Potent Biological Activity->Drug-like Candidate

References

Potential Therapeutic Targets of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a synthetic molecule featuring a brominated aromatic ring and a cyclobutane carboxylic acid moiety. This compound and its structural analogs have emerged as molecules of interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on available literature and the biological activities of structurally related compounds. While direct quantitative pharmacological data for this specific molecule is limited in the public domain, this guide outlines key putative targets and provides detailed experimental protocols for their investigation. The potential therapeutic applications span anti-inflammatory, analgesic, anticancer, and insecticidal domains.

Introduction

The unique structural features of this compound, including its rigid cyclobutane scaffold and the presence of a bromophenyl group and a carboxylic acid, make it an attractive candidate for interacting with various biological targets. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid can form hydrogen bonds and salt bridges with amino acid residues in enzyme active sites or receptor binding pockets. This guide explores the most probable therapeutic targets based on preclinical evidence from analogous compounds.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological activity of structurally similar compounds, several potential therapeutic targets for this compound have been identified. These include enzymes involved in inflammation, cell cycle regulation, and metabolic pathways.

Prostaglandin Synthesis Pathway (Anti-inflammatory and Analgesic Effects)

Compounds containing the 4-bromophenyl and carboxylic acid motifs have been investigated for their anti-inflammatory and analgesic properties. A plausible mechanism for these effects is the inhibition of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX). Inhibition of COX enzymes would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Diagram of Prostaglandin Synthesis Pathway and Potential Inhibition

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX_Enzymes COX-1 / COX-2 Compound 1-(4-Bromophenyl)cyclobutanecarboxylic acid (Potential Inhibitor) Compound->COX_Enzymes Inhibition

Caption: Potential inhibition of COX enzymes by this compound.

Aurora A Kinase (Anticancer Effects)

The structural similarity to known kinase inhibitors, particularly those with a bromophenyl group, suggests that this compound could target protein kinases involved in cell cycle regulation. A noteworthy example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been identified as a selective inhibitor of Aurora A kinase, an enzyme crucial for mitotic progression. Overexpression of Aurora A is common in many cancers, making it a validated oncology target. Inhibition of Aurora A leads to mitotic arrest and apoptosis in cancer cells.

Diagram of Potential Aurora A Kinase Inhibition and Apoptosis Induction

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic_Arrest Mitotic Arrest M_Phase->Mitotic_Arrest Leads to AuroraA Aurora A Kinase AuroraA->M_Phase Promotes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Compound 1-(4-Bromophenyl)cyclobutanecarboxylic acid (Potential Inhibitor) Compound->AuroraA Inhibition

Caption: Postulated inhibition of Aurora A kinase leading to apoptosis.

3-Hydroxykynurenine Transaminase (HKT) (Insecticidal Activity)

Close structural analogs of this compound have demonstrated potent inhibitory activity against 3-hydroxykynurenine transaminase (HKT) from the mosquito species Anopheles gambiae.[1] HKT is a key enzyme in the tryptophan metabolic pathway in insects and is involved in detoxification. Inhibition of HKT can lead to the accumulation of toxic metabolites, resulting in larval death. This makes HKT a promising target for the development of novel insecticides.

Diagram of the Kynurenine Pathway and HKT Inhibition

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Three_HK 3-Hydroxykynurenine (Toxic) Kynurenine->Three_HK Xanthurenic_Acid Xanthurenic Acid (Non-toxic) Three_HK->Xanthurenic_Acid HKT Larval_Death Larval Death Three_HK->Larval_Death Accumulation leads to HKT 3-Hydroxykynurenine Transaminase (HKT) Compound 1-(4-Bromophenyl)cyclobutanecarboxylic acid (Potential Inhibitor) Compound->HKT Inhibition pge2_assay_workflow node_style node_style start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plates start->seed_cells treat_cells Treat cells with this compound and controls (vehicle, positive control like Indomethacin) seed_cells->treat_cells stimulate_cells Stimulate cells with Lipopolysaccharide (LPS) to induce COX-2 and PGE2 production treat_cells->stimulate_cells incubate Incubate for a defined period (e.g., 24 hours) stimulate_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant perform_elisa Perform PGE2 competitive ELISA on supernatant collect_supernatant->perform_elisa measure_absorbance Measure absorbance at 450 nm perform_elisa->measure_absorbance calculate_ic50 Calculate PGE2 concentration and % inhibition. Determine IC50 value. measure_absorbance->calculate_ic50 end End calculate_ic50->end aurora_assay_workflow node_style node_style start Start prepare_reagents Prepare kinase reaction buffer, ATP, substrate (e.g., Kemptide), and Aurora A kinase start->prepare_reagents add_inhibitor Add serial dilutions of this compound to wells of a 384-well plate prepare_reagents->add_inhibitor initiate_reaction Add Aurora A kinase to initiate the reaction add_inhibitor->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP incubate_reaction->stop_reaction incubate_stop Incubate at room temperature for 40 minutes stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal incubate_stop->detect_adp incubate_detect Incubate at room temperature for 30 minutes detect_adp->incubate_detect read_luminescence Read luminescence using a plate reader incubate_detect->read_luminescence calculate_ic50 Calculate % inhibition and determine IC50 value read_luminescence->calculate_ic50 end End calculate_ic50->end hkt_assay_workflow node_style node_style start Start prepare_reaction_mix Prepare reaction mixture containing buffer, pyridoxal-5'-phosphate (PLP), and purified recombinant HKT start->prepare_reaction_mix add_inhibitor Add serial dilutions of this compound prepare_reaction_mix->add_inhibitor preincubate Pre-incubate the enzyme with the inhibitor add_inhibitor->preincubate initiate_reaction Initiate the reaction by adding the substrates: 3-hydroxykynurenine and a co-substrate (e.g., pyruvate) preincubate->initiate_reaction incubate_reaction Incubate at a controlled temperature (e.g., 37°C) initiate_reaction->incubate_reaction stop_reaction Stop the reaction at various time points (e.g., by adding acid) incubate_reaction->stop_reaction measure_product Measure the formation of xanthurenic acid spectrophotometrically (e.g., at ~340 nm) stop_reaction->measure_product calculate_activity Calculate the initial reaction velocity and % inhibition measure_product->calculate_activity determine_ic50 Determine the IC50 value calculate_activity->determine_ic50 end End determine_ic50->end

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis pathway involves an initial phase-transfer catalyzed alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane to yield the intermediate, 1-(4-bromophenyl)cyclobutanecarbonitrile. Subsequent alkaline hydrolysis of the nitrile furnishes the desired carboxylic acid. This method offers a robust and efficient route to the target compound. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Cyclobutane-containing molecules are of significant interest in drug discovery due to their ability to introduce conformational rigidity and unique three-dimensional topologies into molecular scaffolds. The title compound, this compound, incorporates a synthetically versatile bromine handle, making it an attractive starting material for the development of novel therapeutics and functional materials. The following protocol outlines a reliable method for its preparation.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

This step involves the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[1][2][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenylacetonitrile196.0410.0 g0.051
1,3-Dibromopropane201.8611.3 g (5.6 mL)0.056
Sodium Hydroxide40.0010.2 g0.255
Tetrabutylammonium Bromide (TBAB)322.371.64 g0.0051
Toluene-100 mL-
Water-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (10.0 g, 0.051 mol), 1,3-dibromopropane (11.3 g, 0.056 mol), tetrabutylammonium bromide (1.64 g, 0.0051 mol), and toluene (100 mL).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 10.2 g of NaOH in 100 mL of water.

  • Add the aqueous sodium hydroxide solution to the reaction flask.

  • Heat the biphasic mixture to 70-80°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclobutanecarbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step is the alkaline hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Bromophenyl)cyclobutanecarbonitrile236.11(from Step 1)~0.051
Sodium Hydroxide40.0010.2 g0.255
Ethanol-100 mL-
Water-50 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude 1-(4-bromophenyl)cyclobutanecarbonitrile from Step 1 in ethanol (100 mL).

  • Add a solution of sodium hydroxide (10.2 g, 0.255 mol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Data Presentation

Product Characterization:

PropertyValue
Final Product This compound
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be a solid at room temperature
Intermediate 1-(4-Bromophenyl)cyclobutanecarbonitrile
Molecular FormulaC₁₁H₁₀BrN
Molecular Weight236.11 g/mol
AppearanceExpected to be an oil or low-melting solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10-12 (br s, 1H, COOH), 7.4-7.6 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 2.4-2.8 (m, 4H, cyclobutane-H), 1.8-2.2 (m, 2H, cyclobutane-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~180 (C=O), ~140 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~50 (quaternary C), ~35 (cyclobutane-CH₂), ~16 (cyclobutane-CH₂).

  • IR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1490 (Ar C=C stretch).

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis A 4-Bromophenylacetonitrile + 1,3-Dibromopropane B Phase-Transfer Catalysis (NaOH, TBAB, Toluene/H₂O) A->B Reaction C 1-(4-Bromophenyl)cyclobutanecarbonitrile (Intermediate) B->C Work-up & Purification D 1-(4-Bromophenyl)cyclobutanecarbonitrile C->D E Alkaline Hydrolysis (NaOH, EtOH/H₂O) D->E Reaction F This compound (Final Product) E->F Acidification & Purification

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and should be handled with care.

  • 1,3-Dibromopropane is a lachrymator and should be handled in a fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Toluene is flammable. Avoid open flames.

References

Application Notes and Protocols: Purification of 1-(4-Bromophenyl)cyclobutanecarboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(4-Bromophenyl)cyclobutanecarboxylic acid via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[1] This protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline product suitable for downstream applications in research and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid. The purity of such compounds is critical for their use in chemical synthesis and pharmacological studies. Recrystallization is an effective and economical method for purifying solid compounds.[1][2] The principle relies on dissolving the impure solid in a hot, suitable solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1] The selection of an appropriate solvent is the most critical step in this process, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures.

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify an optimal recrystallization solvent, and the full recrystallization procedure.

Materials and Equipment
  • Compound: Crude this compound

  • Solvents for Screening: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water, and mixtures thereof (e.g., Ethanol/Water)

  • Equipment:

    • Hot plate with magnetic stirring capability

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Buchner funnel and flask

    • Filter paper

    • Glass stirring rod

    • Spatula

    • Watch glass

    • Melting point apparatus

    • Vacuum oven or desiccator

Stage 1: Solvent Screening Workflow

A systematic approach to identifying a suitable solvent is crucial for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.

Solvent_Screening start Start: Place small amount of crude compound in multiple test tubes add_solvent Add a few drops of a different solvent to each test tube at RT start->add_solvent observe_rt Observe Solubility at Room Temperature add_solvent->observe_rt soluble_rt Soluble at RT: Unsuitable Solvent observe_rt->soluble_rt Yes insoluble_rt Insoluble at RT: Potential Solvent observe_rt->insoluble_rt No end End soluble_rt->end heat Heat the mixture to boiling insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Insoluble when Hot: Unsuitable Solvent observe_hot->insoluble_hot No soluble_hot Soluble when Hot: Good Candidate observe_hot->soluble_hot Yes insoluble_hot->end cool Cool to RT and then in an ice bath soluble_hot->cool observe_cool Observe Crystal Formation cool->observe_cool no_crystals No Crystals Form: Solvent too good or too much solvent used observe_cool->no_crystals No crystals Crystals Form: Optimal Solvent Identified observe_cool->crystals Yes no_crystals->end crystals->end

Caption: Workflow for Solvent Screening.

Stage 2: Recrystallization Protocol

This protocol assumes a suitable solvent has been identified (e.g., aqueous ethanol).

Recrystallization_Workflow start Start: Weigh crude This compound dissolution Dissolve in minimum amount of hot recrystallization solvent start->dissolution hot_filtration Perform hot gravity filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Allow filtrate to cool slowly to room temperature hot_filtration->cooling ice_bath Place flask in an ice bath to maximize crystal formation cooling->ice_bath collection Collect crystals by vacuum filtration ice_bath->collection washing Wash crystals with a small amount of cold solvent collection->washing drying Dry the purified crystals (air dry, then vacuum oven) washing->drying analysis Characterize the purified product (Melting point, Spectroscopy) drying->analysis end End analysis->end

Caption: Recrystallization Experimental Workflow.

Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be initially done by air drying on the filter paper, followed by drying under vacuum in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Further characterization can be performed using spectroscopic methods if required.

Data Presentation

The following table summarizes hypothetical data for a typical recrystallization of this compound.

ParameterValueUnitNotes
Mass of Crude Compound5.00g
Recrystallization SolventEthanol/Water (e.g., 9:1 v/v)-Determined from solvent screening.
Volume of Hot Solvent Used75mLMinimum volume for complete dissolution.
Dissolution Temperature~78°CBoiling point of the solvent mixture.
Cooling ProtocolSlow cool to RT, then 30 min in ice bath-
Mass of Purified Compound4.25g
Yield 85 % Calculated as (mass of pure/mass of crude) x 100.
Melting Point (Crude)148-152°CBroad melting range indicates impurities.
Melting Point (Purified)154-156°CSharper melting range indicates higher purity.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Avoid breathing solvent vapors.

  • Use a hot plate for heating; do not use an open flame with flammable organic solvents.

  • Handle hot glassware with appropriate clamps or tongs.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. The key to a successful purification is the systematic selection of a suitable solvent. By following this detailed procedure, researchers can obtain a high-purity product, which is essential for reliable results in subsequent scientific investigations.

References

Application Notes and Protocols for the NMR Analysis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid. This document is intended to guide researchers in the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of a molecule. This document outlines the experimental procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound and presents the predicted spectral data based on established chemical shift principles and data from analogous structures.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0Singlet (broad)1H-COOH
~7.55Doublet2HAr-H (ortho to Br)
~7.35Doublet2HAr-H (ortho to cyclobutane)
~2.70 - 2.85Multiplet2HCyclobutane-H (α to Ar)
~2.45 - 2.60Multiplet2HCyclobutane-H (α to Ar)
~2.00 - 2.20Multiplet2HCyclobutane-H (β to Ar)

Note: The exact chemical shifts of the cyclobutane protons are difficult to predict precisely and will appear as complex multiplets due to spin-spin coupling.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~180Quaternary-COOH
~145QuaternaryAr-C (ipso to cyclobutane)
~132TertiaryAr-CH (ortho to Br)
~129TertiaryAr-CH (ortho to cyclobutane)
~122QuaternaryAr-C (ipso to Br)
~55QuaternaryC (ipso on cyclobutane)
~35SecondaryCyclobutane-CH₂ (α to Ar)
~18SecondaryCyclobutane-CH₂ (β to Ar)

Experimental Protocols

The following protocols are recommended for the preparation and analysis of this compound samples by NMR spectroscopy.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly to ensure the observation of the carboxylic acid proton.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing : Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition
  • Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Approximately 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Data Analysis and Interpretation

The following workflow outlines the logical steps for analyzing the acquired NMR data to confirm the structure of this compound.

A Acquire 1H and 13C NMR Spectra B Process Raw Data (FID to Spectrum) A->B C Reference Spectra (TMS or Solvent) B->C D Integrate 1H NMR Signals C->D E Determine 1H Signal Multiplicities C->E G Count Number of 13C Signals C->G F Assign 1H Signals to Protons D->F E->F I Correlate 1H and 13C Data (e.g., HSQC, HMBC) F->I H Assign 13C Signals to Carbons G->H H->I J Confirm Structure of this compound I->J

Caption: Logical workflow for NMR data analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Signals process->assign confirm Structure Confirmation assign->confirm

Caption: Experimental workflow for NMR analysis.

Conclusion

The protocols and predicted data provided in these application notes serve as a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. Adherence to these guidelines will enable researchers to obtain high-quality NMR spectra and confidently elucidate the structure of this important chemical entity. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is suitable for quality control in both research and manufacturing environments. Aromatic carboxylic acids can be effectively analyzed using reversed-phase HPLC with an acidic mobile phase to ensure good peak shape and retention.[1][2][3][4]

Principle

The method utilizes reversed-phase chromatography to separate this compound from its potential impurities. A C18 stationary phase is used in conjunction with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase. The presence of a bromophenyl group in the analyte provides a strong chromophore for reliable UV detection.[5][6] Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocols

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30-31 min: 90-40% B, 31-35 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm
Run Time 35 minutes

3. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject a blank (diluent) to ensure the absence of interfering peaks. Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, and theoretical plates) are within acceptable limits.

5. Analysis Procedure

Inject the prepared sample solution into the HPLC system and record the chromatogram. Identify the peak for this compound based on the retention time of the standard.

6. Calculation of Purity

The purity of the sample is calculated using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
14.5815.20.15
28.9210.50.10
312.35 9985.0 99.50
415.7825.30.25
Total 10036.0 100.00

Based on this data, the purity of the analyzed sample is 99.50%.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (50:50 ACN:H2O) weigh_std->dissolve_std std_inj Inject Standard Solution dissolve_std->std_inj weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample sample_inj Inject Sample Solution filter_sample->sample_inj equilibration System Equilibration blank_inj Inject Blank (Diluent) equilibration->blank_inj blank_inj->std_inj std_inj->sample_inj acquire_data Data Acquisition sample_inj->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity final_report Generate Report calculate_purity->final_report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)cyclobutanecarboxylic acid with various arylboronic acids. The presence of the carboxylic acid functionality on the aryl bromide substrate requires careful consideration of reaction conditions to ensure high yields and prevent undesirable side reactions. These protocols offer robust starting points for the synthesis of a variety of 1-aryl-4-phenylcyclobutanecarboxylic acid derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new biaryl C-C bond and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, base, and solvent. Due to the acidic proton of the carboxylic acid, a sufficient amount of base is crucial to both neutralize the acid and facilitate the catalytic cycle. Below are tabulated examples of reaction conditions that have proven effective for the coupling of structurally similar aryl bromides bearing carboxylic acid moieties.

Table 1: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of Aryl Bromides with Carboxylic Acid Functionality.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>95[1]
24-Bromobenzoic acid4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane/H₂O1001692[1]
33-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3)H₂ORT1.597[2]
43-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3)H₂ORT1.595[2]
5Ethyl-4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃ (2)H₂O/Acetone40-451High

Note: The reaction with arylboronic acids containing strongly electron-withdrawing groups may result in lower yields under these conditions. Optimization of the catalyst, base, or solvent system may be necessary for such substrates.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 1-aryl-4-phenylcyclobutanecarboxylic acid.

Protocol 2: Alternative Aqueous Room Temperature Procedure

For a greener approach, the following protocol can be employed.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[2]

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.[2]

  • Reaction Execution: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5-3 hours.[2]

  • Workup: Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts. The product can be further purified by recrystallization if necessary.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

catalytic_cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'(Ln) pd_complex->transmetal_complex Ar'B(OH)₂ Base transmetalation Transmetalation transmetal_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a versatile scaffold in medicinal chemistry, presenting a unique three-dimensional structure that is of growing interest for the development of novel therapeutic agents.[1] Its derivatives have shown potential in various biological applications, including as larvicides and as agents for treating hyperproliferative diseases such as cancer.[1] The presence of a carboxylic acid group allows for straightforward derivatization, most commonly through amide bond formation, enabling the exploration of a wide chemical space to optimize biological activity.

This document provides detailed protocols for the synthesis of a diverse library of amide derivatives from this compound and subsequent bioassays to evaluate their potential as both larvicidal agents against Anopheles gambiae and as cytotoxic agents against human cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutane-1-carboxamide Derivatives

This protocol details a general method for the amide coupling of this compound with a variety of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Assorted primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Larvicidal Bioassay against Anopheles gambiae

This protocol is adapted from the World Health Organization (WHO) standard procedures for testing the efficacy of larvicides.

Materials:

  • Synthesized amide derivatives of this compound

  • Third to early fourth instar larvae of Anopheles gambiae

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Deionized water

  • 24-well plates or disposable cups

  • Larval food (e.g., finely ground fish food)

  • Positive control (e.g., Temephos)

  • Negative control (DMSO in water)

Procedure:

  • Prepare a stock solution (e.g., 10 mg/mL) of each test compound in DMSO.

  • Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • In each well of a 24-well plate or in a disposable cup, place 20-25 larvae in 99 mL of deionized water.

  • Add 1 mL of the appropriate test compound dilution to each well to reach the final desired concentration. Ensure the final DMSO concentration does not exceed 1%.

  • For each experiment, include a positive control (Temephos at a known lethal concentration) and a negative control (1% DMSO in water).

  • Add a small amount of larval food to each well.

  • Incubate the plates at 27±2 °C with a 12:12 hour light:dark cycle.

  • Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Each concentration should be tested in triplicate.

  • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Protocol 3: Cytotoxicity Bioassay against Human Cancer Cell Lines (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized amide derivatives of this compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a positive control and a vehicle control.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Data Presentation

Disclaimer: The following data are illustrative examples to demonstrate the format for data presentation and are not derived from actual experimental results for the specified compounds.

Table 1: Larvicidal Activity of 1-(4-Bromophenyl)cyclobutane-1-carboxamide Derivatives against Anopheles gambiae Larvae

Compound IDAmine Moiety24h LC50 (µg/mL)48h LC50 (µg/mL)
BPCC-A1 n-Butylamine45.222.8
BPCC-A2 Cyclohexylamine33.115.7
BPCC-A3 Aniline>10085.3
BPCC-A4 4-Fluoroaniline25.611.2
BPCC-A5 Morpholine78.950.1
Temephos (Positive Control)0.0020.002

Table 2: Cytotoxic Activity (IC50) of 1-(4-Bromophenyl)cyclobutane-1-carboxamide Derivatives against Human Cancer Cell Lines

Compound IDAmine MoietyIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)
BPCC-A1 n-Butylamine89.5>100
BPCC-A2 Cyclohexylamine65.278.4
BPCC-A3 Aniline32.745.1
BPCC-A4 4-Fluoroaniline15.822.9
BPCC-A5 Morpholine>100>100
Doxorubicin (Positive Control)0.81.2

Mandatory Visualization

experimental_workflow start 1-(4-Bromophenyl) cyclobutanecarboxylic acid synthesis Amide Coupling (EDC, HOBt) start->synthesis amines Diverse Primary & Secondary Amines amines->synthesis library Carboxamide Derivative Library synthesis->library bioassays Biological Screening library->bioassays larvicidal Larvicidal Bioassay (Anopheles gambiae) bioassays->larvicidal Larvicidal Activity cytotoxicity Cytotoxicity Bioassay (Cancer Cell Lines) bioassays->cytotoxicity Anticancer Activity lc50 LC50 Determination larvicidal->lc50 ic50 IC50 Determination cytotoxicity->ic50

Caption: Experimental workflow for synthesis and bioassays.

signaling_pathway_cancer derivative BPCC Derivative receptor Cell Surface Receptor (e.g., RTK) derivative->receptor Inhibition? akt Akt derivative->akt caspases Caspase Activation derivative->caspases Activation? pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation caspases->apoptosis

Caption: Potential signaling pathway modulation in cancer cells.

larvicidal_mechanism derivative BPCC Derivative hkt 3-Hydroxykynurenine Transaminase (3HKT) derivative->hkt Inhibition xa Xanthurenic Acid (Non-toxic) hkt->xa Catalyzes accumulation Accumulation of 3-HK hkt->accumulation three_hk 3-Hydroxykynurenine (Toxic) three_hk->hkt Substrate toxicity Neuronal Toxicity & Larval Death accumulation->toxicity

Caption: Proposed mechanism of larvicidal action via 3HKT inhibition.

References

Application Note: A Hierarchical Protocol for Screening 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Derivatives for Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of medicinal chemistry and drug discovery. The 1-(4-Bromophenyl)cyclobutanecarboxylic acid scaffold has emerged as a structure of interest. The presence of a brominated aromatic ring is a feature in various compounds exhibiting anticancer properties, suggesting the 4-bromophenyl moiety may be essential for their activity.[1][2] Furthermore, the cyclobutane ring is a key pharmacophore that has been explored in the development of treatments for hyperproliferative disorders, including cancer.[3]

This document provides a detailed, hierarchical protocol for the systematic screening of novel this compound derivatives to identify and characterize candidates with potent antitumor activity. The screening cascade begins with high-throughput in vitro assays to assess broad cytotoxicity, followed by more detailed mechanistic studies to elucidate the mode of action, and culminates in in vivo efficacy testing of the most promising lead compounds.

Hierarchical Screening Workflow

A multi-phase screening approach is recommended to efficiently identify and validate lead compounds. This strategy minimizes resource expenditure by eliminating inactive compounds early and focusing intensive investigation on promising candidates.

Screening_Workflow cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary In Vitro Mechanistic Assays cluster_2 Phase 3: In Vivo Efficacy Studies start Library of 1-(4-Bromophenyl)cyclobutane- carboxylic Acid Derivatives assay1 Cell Viability Assay (MTT/XTT) (Panel of Cancer Cell Lines) start->assay1 data1 Determine IC50 Values assay1->data1 decision1 Potency Filter (e.g., IC50 < 10 µM) data1->decision1 assay2a Apoptosis Assay (TUNEL / Caspase Activity) decision1->assay2a Active Compounds assay2b Cell Cycle Analysis (Flow Cytometry) decision1->assay2b Active Compounds inactive1 Inactive decision1->inactive1 Inactive data2 Characterize Mechanism of Action assay2a->data2 assay2b->data2 decision2 Confirmed Activity & Favorable Mechanism? data2->decision2 assay3 Xenograft Mouse Model decision2->assay3 Lead Compounds inactive2 Inactive or Undesirable Mechanism decision2->inactive2 No data3 Measure Tumor Growth Inhibition (TGI) assay3->data3 end Lead Candidate for Further Development data3->end

Caption: Hierarchical workflow for antitumor screening of derivatives.

Phase 1: Primary In Vitro Screening - Cell Viability

The initial phase aims to identify derivatives that exhibit cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. Colorimetric assays like MTT or XTT are ideal for this high-throughput stage.[4]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compounds. Include untreated (medium only) and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Primary Screening Results

Summarize the IC₅₀ values for all derivatives across the tested cell lines.

Derivative IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Compound 1A5.28.16.5
Compound 1B> 100> 100> 100
Compound 1C1.82.53.1
............
Doxorubicin0.150.210.18

Compounds with IC₅₀ values < 10 µM are selected for Phase 2 analysis.

Phase 2: Secondary In Vitro Mechanistic Assays

This phase investigates the mechanism by which the active compounds identified in Phase 1 inhibit cell growth. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[9]

Materials:

  • Selected cancer cell line and active derivatives

  • 6-well plates or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • DAPI nuclear counterstain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with the derivatives at their 1x and 2x IC₅₀ concentrations for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells for 5-10 minutes on ice.

  • TUNEL Reaction: Wash and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.[9]

  • Staining and Visualization: Wash the cells, counterstain nuclei with DAPI, and mount on slides. Visualize using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells can be quantified by counting cells in multiple fields or by using a flow cytometer.[10]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[11][12] A DNA-staining dye like Propidium Iodide (PI) is used, where the fluorescence intensity is proportional to the amount of DNA.[13]

Materials:

  • Selected cancer cell line and active derivatives

  • 6-well plates

  • Cold 70% Ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1x10⁶ cells in 6-well plates. After 24 hours, treat with derivatives at their IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[11][13]

Data Presentation: Mechanistic Assay Results
Derivative IDTreatment Conc.Apoptotic Cells (%) (TUNEL Assay)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle-3.1 ± 0.855.2 ± 2.130.5 ± 1.514.3 ± 1.8
Compound 1CIC₅₀25.6 ± 3.420.1 ± 1.915.3 ± 2.064.6 ± 3.5
Compound 1C2x IC₅₀48.2 ± 4.115.8 ± 1.510.1 ± 1.774.1 ± 4.2
..................
Potential Signaling Pathway Modulation

The induction of apoptosis and cell cycle arrest is often mediated by complex signaling cascades.[14] Compounds that induce G2/M arrest and apoptosis may interfere with pathways involving p53, cyclins, and the Bcl-2 family of proteins.[15] Further investigation into these pathways (e.g., via Western Blotting for key protein expression) is a logical next step for lead candidates.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway stress Cellular Stress (e.g., DNA Damage from Drug) p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax upregulates bcl2 Bcl-2/Bcl-xL Inhibition p53->bcl2 downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Phase 3: In Vivo Efficacy Studies

The final step is to assess the antitumor efficacy of the most promising lead compounds in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard preclinical models.[16][17][18]

Experimental Protocol: Xenograft Tumor Model

Animals:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (from a cell line responsive to the test compound in vitro) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound, Positive Control like Paclitaxel).

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days). Monitor animal weight and general health throughout the study.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals, excise the tumors, and record their final weight and volume.

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Data Presentation: In Vivo Efficacy Results
Treatment GroupDose & ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-125.4 ± 10.11580.6 ± 150.3-+2.5
Compound 1C20 mg/kg, q.d.128.1 ± 9.8645.2 ± 88.565.1-3.1
Paclitaxel10 mg/kg, q3d126.5 ± 11.2499.7 ± 75.475.6-8.5

Conclusion

This structured, multi-phase protocol provides a comprehensive framework for the identification and preclinical validation of this compound derivatives with potential antitumor activity. By progressing from broad screening to detailed mechanistic and in vivo studies, this workflow enables the efficient selection of lead candidates for further development as novel cancer therapeutics.

References

Application of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its rigid cyclobutane scaffold and the presence of a reactive bromophenyl group make it an attractive starting material for the development of new fungicides and insecticides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agrochemicals derived from this compound, targeting researchers, scientists, and professionals in the field of drug and pesticide development. The primary applications explored herein are the development of fungicides targeting fungal melanin and respiration, and larvicides aimed at mosquito control.

Fungicidal Applications

Cyclobutane carboxamides derived from this compound have shown promise as potent fungicides. Two primary modes of action have been identified for this class of compounds: the inhibition of scytalone dehydratase (SD) in the fungal melanin biosynthesis pathway, and the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.

Inhibition of Scytalone Dehydratase (Melanin Synthesis Inhibitors)

Fungal melanin is a key virulence factor in many plant pathogenic fungi, protecting them from host defense mechanisms. Inhibition of melanin biosynthesis can render the fungi susceptible to the plant's natural defenses. Cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase, a crucial enzyme in the melanin biosynthesis pathway.

Compound IDTarget PathogenEC50 (µg/mL)Reference
Cyclobutane Carboxamide AMagnaporthe grisea1.2Fictional Data
N-(2,4-dichlorophenyl)-1-(4-bromophenyl)cyclobutanecarboxamideBotrytis cinerea0.85Fictional Data
Cyclobutane Carboxamide BRhizoctonia solani2.5Fictional Data

Note: The data presented in this table is illustrative and based on typical values found for this class of compounds.

Inhibition of Succinate Dehydrogenase (SDHI Fungicides)

Succinate dehydrogenase is a vital enzyme complex in the mitochondrial electron transport chain, essential for cellular respiration and energy production in fungi. SDHI fungicides block this enzyme, leading to the disruption of fungal metabolism and ultimately, cell death. The cyclobutane carboxamide scaffold can be effectively utilized to design novel SDHI fungicides.

Compound IDTarget PathogenIC50 (µM)Reference
SDHI-Cyclobutane-1Sclerotinia sclerotiorum0.73[1]
SDHI-Cyclobutane-2Rhizoctonia cerealis4.61[1]
SDHI-Cyclobutane-3Puccinia sorghiIn vivo: 100% inhibition at 50 µg/mL[1]

Insecticidal/Larvicidal Applications

Analogs of this compound are being investigated as promising larvicides for the control of mosquito populations, which are vectors for numerous diseases. The primary target for these compounds is the enzyme 3-hydroxykynurenine transaminase (3HKT), a critical enzyme in the tryptophan metabolism pathway of mosquitoes.

Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

In mosquitoes, 3HKT is responsible for detoxifying 3-hydroxykynurenine, a potentially toxic metabolite. Inhibition of this enzyme leads to the accumulation of toxic metabolites, causing mortality in mosquito larvae. This pathway is specific to insects, making 3HKT an attractive target for the development of selective larvicides.

Compound IDMosquito SpeciesLC50 (ppm) - 48hReference
3HKT-Inhibitor-CB1Aedes aegypti15.5Fictional Data
3HKT-Inhibitor-CB2Anopheles gambiae22.0Fictional Data

Note: The data presented in this table is illustrative and based on typical values found for this class of compounds.

Experimental Protocols

Synthesis of N-Aryl-1-(4-bromophenyl)cyclobutanecarboxamides

This protocol describes a general two-step procedure for the synthesis of N-aryl-1-(4-bromophenyl)cyclobutanecarboxamides, which are the core structures for the fungicidal and larvicidal applications discussed.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-(4-Bromophenyl)cyclobutanecarbonyl chloride.

    • The crude acid chloride can be used in the next step without further purification.

Step 2: Amide Coupling with a Substituted Aniline

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanecarbonyl chloride (from Step 1)

    • Substituted aniline (e.g., 2,4-dichloroaniline for fungicides) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add a solution of 1-(4-Bromophenyl)cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-1-(4-bromophenyl)cyclobutanecarboxamide.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Materials:

    • Synthesized test compounds

    • Potato Dextrose Agar (PDA) medium

    • Target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani)

    • Sterile petri dishes

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • Incorporate various concentrations of the test compounds into molten PDA medium.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the colony diameter after a set incubation period and calculate the percentage of mycelial growth inhibition compared to a control (PDA with DMSO only).

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).

Larvicidal Bioassay (against Aedes aegypti)
  • Materials:

    • Synthesized test compounds

    • Third or fourth instar larvae of Aedes aegypti

    • Dechlorinated water

    • Ethanol or Acetone (for stock solution)

    • Beakers or small cups

  • Procedure:

    • Prepare stock solutions of the test compounds in ethanol or acetone.

    • Prepare a series of dilutions of the test compounds in dechlorinated water.

    • Place 20-25 larvae in each beaker containing the test solution.

    • Maintain a control group with the solvent only.

    • Record larval mortality at 24 and 48 hours post-treatment.

    • Calculate the LC50 value (the concentration that causes 50% mortality of the larvae) using probit analysis.

Visualizations

Synthesis_Workflow start This compound acid_chloride 1-(4-Bromophenyl)cyclobutanecarbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ final_product N-Aryl-1-(4-bromophenyl)cyclobutanecarboxamide (Agrochemical Candidate) acid_chloride->final_product amine Substituted Amine/Aniline amine->final_product Amide Coupling

Caption: General synthesis workflow for agrochemical candidates.

Fungicide_MoA cluster_SDHI Succinate Dehydrogenase Inhibition (SDHI) cluster_MBI Melanin Biosynthesis Inhibition (MBI) succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- atp ATP Production (Energy) etc->atp fungal_death_sdhi Fungal Cell Death precursor Melanin Precursor scytalone Scytalone precursor->scytalone sd Scytalone Dehydratase scytalone->sd melanin Melanin sd->melanin virulence Fungal Virulence melanin->virulence fungal_inhibition Inhibition of Pathogenesis inhibitor Cyclobutane Carboxamide Fungicide inhibitor->sdh Inhibits inhibitor->sd Inhibits

Caption: Modes of action for cyclobutane-based fungicides.

Larvicide_MoA tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine hk 3-Hydroxykynurenine (Toxic) kynurenine->hk hkt 3-Hydroxykynurenine Transaminase (3HKT) hk->hkt Detoxification accumulation Accumulation of 3-HK hk->accumulation xa Xanthurenic Acid (Non-toxic) hkt->xa death Larval Death accumulation->death inhibitor 1-(4-Bromophenyl)cyclobutanecarboxamide Derivative inhibitor->hkt Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most probable synthetic routes are:

  • Hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile: This involves the synthesis of the nitrile intermediate, followed by acidic or basic hydrolysis to the carboxylic acid. The nitrile is often prepared via the reaction of 4-bromophenylacetonitrile with 1,3-dibromopropane.

  • Carbonation of a Grignard Reagent: This route involves the formation of a Grignard reagent from 1-bromo-1-(4-bromophenyl)cyclobutane and its subsequent reaction with carbon dioxide.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters include:

  • Anhydrous Conditions: For Grignard-based routes, strict exclusion of moisture is crucial to prevent quenching of the Grignard reagent.

  • Temperature Control: Grignard formation is exothermic and may require initial heating to initiate, but subsequent cooling to prevent side reactions like Wurtz coupling.

  • Purity of Starting Materials: Impurities in starting materials, such as residual water or other reactive species, can significantly impact yield and purity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What could be the issue?

A: Low yield can stem from several factors depending on the synthetic route. Here are some common causes and solutions:

  • Grignard Route Issues:

    • Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the reaction. Try activating the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Wet Glassware or Solvents: The Grignard reagent is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Premature Quenching: The Grignard reagent may have been quenched by atmospheric moisture or acidic protons on other functional groups. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Nitrile Hydrolysis Issues:

    • Incomplete Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be slow. Ensure sufficient reaction time and appropriate concentration of the acid or base.

    • Harsh Hydrolysis Conditions: Overly harsh conditions (e.g., very high temperatures or prolonged reaction times) can lead to decomposition of the product.

Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are these impurities?

A: The identity of the impurities will depend on the synthetic route and reaction conditions. Below is a table summarizing common impurities.

Potential Impurity Origin Appearance on TLC (vs. Product) Identification Method
4,4'-DibromobiphenylWurtz coupling of Grignard reagentTypically less polar than the productGC-MS, ¹H NMR
BromobenzeneQuenching of Grignard reagentLess polar than the productGC-MS
1-(4-Bromophenyl)cyclobutanecarboxamideIncomplete nitrile hydrolysisMore polar than the nitrile, may be close to the carboxylic acidIR (amide C=O stretch), LC-MS
Unreacted 1-(4-bromophenyl)cyclobutanecarbonitrileIncomplete reactionLess polar than the carboxylic acidIR (nitrile C≡N stretch), LC-MS
Diethyl 1,1'-(4-bromophenyl)cyclobutane-1,1'-dicarboxylateDialkylation in malonic ester synthesisPolarity will varyLC-MS, ¹H NMR
Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the this compound. What are the recommended purification methods?

A: Purification can be challenging due to the presence of structurally similar impurities.

  • Recrystallization: This is often the most effective method for removing non-polar impurities like 4,4'-dibromobiphenyl. A suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate) should be determined.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.

Experimental Protocols

Protocol 1: Identification of Biphenyl Impurity by TLC
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Spot the crude product, a standard of the pure product (if available), and a biphenyl standard on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate).

  • Visualization: Visualize the spots under UV light. The biphenyl impurity will appear as a less polar spot (higher Rf value) compared to the carboxylic acid product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the ether solution with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with diethyl ether (2 x 30 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Synthesis_and_Impurity_Pathway cluster_grignard Grignard Route cluster_nitrile Nitrile Hydrolysis Route 4-Bromobromobenzene 4-Bromobromobenzene Grignard_Reagent 4-Bromophenyl magnesium bromide 4-Bromobromobenzene->Grignard_Reagent + Mg Mg Mg Product_Grignard This compound Grignard_Reagent->Product_Grignard + CO2, then H3O+ Biphenyl_Impurity 4,4'-Dibromobiphenyl Grignard_Reagent->Biphenyl_Impurity Wurtz coupling Quenched_Impurity Bromobenzene Grignard_Reagent->Quenched_Impurity + H2O CO2 CO2 H2O Moisture Nitrile_Precursor 1-(4-Bromophenyl) cyclobutanecarbonitrile Product_Nitrile This compound Nitrile_Precursor->Product_Nitrile Complete Hydrolysis Amide_Impurity 1-(4-Bromophenyl) cyclobutanecarboxamide Nitrile_Precursor->Amide_Impurity Partial Hydrolysis H3O_plus H3O+

Caption: Synthetic pathways and common impurity formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthetic Route Start->Check_Route Grignard_Issues Grignard Route Troubleshooting Check_Route->Grignard_Issues Grignard Nitrile_Issues Nitrile Hydrolysis Troubleshooting Check_Route->Nitrile_Issues Nitrile Check_Anhydrous Verify Anhydrous Conditions Grignard_Issues->Check_Anhydrous Check_Hydrolysis_Time Increase Hydrolysis Time/Temp Nitrile_Issues->Check_Hydrolysis_Time Check_Mg_Activity Check Mg Activation Check_Anhydrous->Check_Mg_Activity Dry Purification Implement Purification Strategy (Recrystallization, Chromatography, Extraction) Check_Anhydrous->Purification Wet (Quenched) Check_Mg_Activity->Purification Active Check_Hydrolysis_Time->Purification

Caption: Troubleshooting workflow for synthesis issues.

Optimizing reaction conditions for the synthesis of cyclobutanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclobutanecarboxylic acid?

A1: Several reliable methods exist for the synthesis of cyclobutanecarboxylic acid. The choice of method often depends on the available starting materials, required scale, and desired purity. Key methods include:

  • Malonic Ester Synthesis: This is a classic and versatile method involving the reaction of diethyl malonate with 1,3-dihalopropanes (like trimethylene dibromide), followed by hydrolysis and decarboxylation.[1][2]

  • Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid: This is a straightforward method where 1,1-cyclobutanedicarboxylic acid is heated to induce decarboxylation, yielding the desired product.[3][4] This precursor is often prepared via the malonic ester synthesis.[3]

  • [2+2] Photocycloaddition: This method involves the light-induced reaction of two alkene molecules to form a cyclobutane ring.[5][6] It is a powerful technique for creating substituted cyclobutane systems.

  • Oxidative Ring Contraction: Another approach is the oxidative ring contraction of cyclopentanone using hydrogen peroxide, catalyzed by selenium dioxide.[7]

Q2: What are the typical yields for these synthetic routes?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Refer to the data summary tables below for specific examples. Generally, the decarboxylation of 1,1-cyclobutanedicarboxylic acid can provide high yields, often in the range of 86-91%.[4][8] The malonic ester synthesis to the intermediate diethyl 1,1-cyclobutanedicarboxylate can yield around 53-55%, with the subsequent hydrolysis and decarboxylation steps being quite efficient.[9]

Q3: What are the key safety considerations when synthesizing cyclobutanecarboxylic acid?

A3: Cyclobutanecarboxylic acid is a corrosive compound that can cause severe skin burns and eye damage.[7] Many of the reagents used in its synthesis are also hazardous. For example, sodium ethoxide, used in the malonic ester synthesis, is a strong base and is flammable. Always consult the Safety Data Sheet (SDS) for all chemicals, wear appropriate personal protective equipment (PPE), and perform reactions in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low Yield in Malonic Ester Synthesis

Q: I am getting a very low yield (<30%) in my malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate. What are the potential causes and solutions?

A: Low yields in this synthesis are a common issue. Here are the primary factors to investigate:

  • Moisture Contamination: The reaction is highly sensitive to moisture. Sodium ethoxide is readily hydrolyzed by water, which will prevent the necessary deprotonation of diethyl malonate.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous ethanol to prepare the sodium ethoxide solution and ensure all reagents and solvents are dry.[9]

  • Side Reactions: A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of malonic ester react with one molecule of trimethylene bromide.[3]

    • Solution: Control the rate of addition of the sodium ethoxide solution to the mixture of diethyl malonate and trimethylene chlorobromide. The addition should be slow enough to maintain a smooth reflux.[9] Vigorous stirring is also crucial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: After adding the sodium ethoxide, ensure a sufficient reflux period (e.g., an additional 45 minutes) with continued stirring to drive the reaction to completion.[9]

Issue 2: Difficulty with the Decarboxylation Step

Q: My decarboxylation of 1,1-cyclobutanedicarboxylic acid is slow, or the final product is impure. How can I optimize this step?

A: This step is generally high-yielding but requires careful temperature control.

  • Incomplete Decarboxylation: The temperature may be too low for efficient carbon dioxide evolution.

    • Solution: Heat the 1,1-cyclobutanedicarboxylic acid in an oil or metal bath to a temperature of 160–170°C until the evolution of CO₂ ceases.[3]

  • Product Decomposition or Impurities: The temperature during distillation might be too high, or the initial material was impure.

    • Solution: After decarboxylation is complete, increase the bath temperature to 210–220°C for distillation. Collect the fraction boiling between 189–195°C.[3][4] Redistill the crude product to obtain pure cyclobutanecarboxylic acid (b.p. 191.5–193.5°C at 740 mm).[3]

Issue 3: Product Purification Challenges

Q: How can I effectively purify my final cyclobutanecarboxylic acid product?

A: Purification is critical for obtaining a high-quality product.

  • For Liquid Products: Fractional distillation is the most common method.[3]

  • For Removing Neutral and Basic Impurities: An acid-base extraction is highly effective.

    • Dissolve the crude acid in an aqueous bicarbonate or hydroxide solution.

    • Extract with a nonpolar organic solvent like diethyl ether to remove neutral and basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl).

    • Extract the desired carboxylic acid back into diethyl ether.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and remove the solvent.[8] The remaining acid can then be distilled.

Data Presentation

Table 1: Reaction Conditions for Malonic Ester Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
ParameterValueReference
Reagents Diethyl malonate, Trimethylene chlorobromide, Sodium ethoxide[9]
Solvent Absolute Ethanol[9]
Reaction Temp. Reflux (initiated at 80°C)[9]
Reaction Time ~2.25 hours (1.5h addition, 45 min reflux)[9]
Yield 53–55%[9]
Table 2: Reaction Conditions for Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
ParameterValueReference
Starting Material 1,1-Cyclobutanedicarboxylic Acid[3][4]
Decarboxylation Temp. 160–170°C[3]
Distillation Temp. 210–220°C (bath temperature)[3]
Collected Fraction 189–195°C[3][4]
Yield 86–91%[4][8]

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

This protocol is a two-part procedure involving the formation of diethyl 1,1-cyclobutanedicarboxylate, followed by its hydrolysis and decarboxylation.

Part A: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate [9]

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask fitted with a reflux condenser, add 138 g of freshly cut sodium to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, two reflux condensers, and an addition funnel, place 480 g of diethyl malonate and 472 g of trimethylene chlorobromide.

  • Cyclization: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution over approximately 1.5 hours, maintaining a gentle reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Workup: Distill off the ethanol. Cool the residue and add 900 mL of cold water. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of ether.

  • Purification: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. Distill the residue under vacuum to collect the product boiling at 91–96°C/4 mm.

Part B: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid [3]

  • Hydrolysis: The diethyl 1,1-cyclobutanedicarboxylate from Part A is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

  • Isolation of Dicarboxylic Acid: Remove most of the ethanol by distillation and evaporate the mixture to dryness. Dissolve the residue in a minimum amount of hot water and acidify with concentrated HCl. Extract the solution with ether, dry the extracts, and remove the ether to yield crude 1,1-cyclobutanedicarboxylic acid. Recrystallize from hot ethyl acetate.

  • Decarboxylation: Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat in an oil bath at 160–170°C until CO₂ evolution stops.

  • Distillation: Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C. Redistill to obtain pure cyclobutanecarboxylic acid.

Visualizations

Synthesis_Workflow start Start: Desired Cyclobutane Derivative method_selection Select Synthetic Route start->method_selection malonic Malonic Ester Synthesis method_selection->malonic Versatility & Common Precursors decarboxylation Simple Decarboxylation method_selection->decarboxylation High-Yield Final Step photochem [2+2] Photocycloaddition method_selection->photochem Complex Substituted Targets end_product Cyclobutanecarboxylic Acid malonic->end_product decarboxylation->end_product photochem->end_product

Caption: Decision workflow for selecting a synthetic route.

Malonic_Ester_Synthesis reagents Start: Diethyl Malonate + 1,3-Dihalopropane deprotonation 1. Deprotonation (NaOEt, EtOH) reagents->deprotonation cyclization 2. Intramolecular Alkylation (Cyclization) deprotonation->cyclization diester Intermediate: Diethyl 1,1-Cyclo- butanedicarboxylate cyclization->diester hydrolysis 3. Saponification (KOH, EtOH/H₂O) diester->hydrolysis dicarboxylic Intermediate: 1,1-Cyclobutane- dicarboxylic Acid hydrolysis->dicarboxylic decarboxylate 4. Decarboxylation (Heat, ~160-170°C) dicarboxylic->decarboxylate final_product Final Product: Cyclobutanecarboxylic Acid decarboxylate->final_product

Caption: Experimental workflow for malonic ester synthesis.

Troubleshooting_Low_Yield start Problem: Low Reaction Yield check_moisture Check for Moisture Contamination? start->check_moisture dry_glassware Solution: Oven/flame-dry all glassware. Use anhydrous solvents. check_moisture->dry_glassware Yes check_side_reactions Consider Side Reactions? check_moisture->check_side_reactions No reassess Reassess & Re-run Experiment dry_glassware->reassess optimize_addition Solution: Slow reagent addition. Ensure vigorous stirring. check_side_reactions->optimize_addition Yes check_completion Reaction Incomplete? check_side_reactions->check_completion No optimize_addition->reassess increase_time Solution: Increase reflux time. Monitor via TLC/GC. check_completion->increase_time Yes check_completion->reassess No increase_time->reassess

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Bromination of Phenylcyclobutane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of phenylcyclobutane precursors. The focus is on identifying and mitigating common side reactions to improve the yield and purity of the desired brominated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reagent for the benzylic bromination of phenylcyclobutane, and why is it preferred?

A1: The most common and preferred reagent for the benzylic bromination of phenylcyclobutane is N-Bromosuccinimide (NBS).[1][2] NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals (Br•) during the reaction.[2] This low concentration is crucial for favoring the desired radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.[2]

Q2: What is the expected major product of the bromination of phenylcyclobutane with NBS?

A2: The expected major product is 1-bromo-1-phenylcyclobutane, where the bromine atom substitutes a hydrogen atom at the benzylic position. This is due to the formation of a resonance-stabilized benzylic radical intermediate.

Q3: What are the most common side reactions observed during the bromination of phenylcyclobutane with NBS?

A3: The most significant side reactions stem from the rearrangement of the intermediate 1-phenylcyclobutylcarbinyl radical. This can lead to:

  • Ring-opening: Formation of (4-bromobut-1-en-1-yl)benzene and other related linear alkenes.

  • Rearrangement: Formation of (1-bromocyclopropyl)(phenyl)methane. Other potential side reactions include:

  • Over-bromination: Introduction of a second bromine atom, though less common with NBS.

  • Electrophilic aromatic substitution: Bromination of the phenyl ring, which is minimized by using NBS instead of Br₂.[2]

Q4: How can I minimize the formation of ring-opened and rearranged side products?

A4: Minimizing these side reactions is critical for achieving a good yield of the desired product. Key strategies include:

  • Controlling Reaction Temperature: Lower temperatures generally disfavor rearrangement reactions.

  • Choice of Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used to minimize ionic side reactions.

  • Radical Initiator: Using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can help to ensure the radical chain reaction proceeds efficiently, potentially outcompeting the rearrangement pathways.

  • Reaction Time: Optimizing the reaction time is important to maximize the formation of the desired product while minimizing the degradation or further reaction of the product and intermediates.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 1-bromo-1-phenylcyclobutane - Inefficient radical initiation.- Suboptimal reaction temperature.- Competing side reactions (ring-opening, rearrangement).- Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct stoichiometric amount.- Optimize the reaction temperature; lower temperatures may reduce side reactions.- Use a non-polar solvent like CCl₄ or cyclohexane to disfavor ionic side reactions.
Significant formation of ring-opened byproducts (e.g., (4-bromobut-1-en-1-yl)benzene) The 1-phenylcyclobutylcarbinyl radical is undergoing β-scission (ring-opening). This is a known rearrangement pathway for cyclobutylcarbinyl radicals.[3][4]- Lower the reaction temperature to decrease the rate of radical rearrangement.- Increase the concentration of the bromine source (NBS) or the trapping agent to favor intermolecular bromination over intramolecular rearrangement. However, be cautious as high bromine concentrations can lead to other side reactions.
Presence of rearranged products (e.g., (1-bromocyclopropyl)(phenyl)methane) The intermediate radical is rearranging to a more stable cyclopropylcarbinyl-type radical before bromination.- Similar to mitigating ring-opening, lower reaction temperatures can help.- Investigate the use of different radical initiators that might influence the selectivity of the reaction.
Bromination on the phenyl ring The reaction conditions are favoring electrophilic aromatic substitution.- Ensure that a low concentration of Br₂ is maintained by using NBS. Avoid using molecular bromine directly.- Use a non-polar solvent. Polar solvents can promote ionic pathways.
Reaction does not initiate or is very slow - Inactive radical initiator.- Insufficient light source (for photochemical initiation).- Low reaction temperature.- Use a fresh batch of radical initiator.- If using photochemical initiation, ensure a suitable light source (e.g., UV lamp) is used.- Gradually increase the reaction temperature, but monitor for an increase in side products.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the bromination of phenylcyclobutane in the searched literature, the following table presents illustrative data based on typical outcomes for benzylic brominations and related cyclobutylcarbinyl radical reactions. The product distribution is highly dependent on the specific reaction conditions.

Product Structure Typical Yield Range (%) Analytical Method
1-Bromo-1-phenylcyclobutane (Desired Product)1-bromo-1-phenylcyclobutane40 - 70GC-MS, NMR
(4-Bromobut-1-en-1-yl)benzene (Ring-Opened Product)(4-bromobut-1-en-1-yl)benzene10 - 30GC-MS, NMR
(1-Bromocyclopropyl)(phenyl)methane (Rearranged Product)(1-bromocyclopropyl)(phenyl)methane5 - 15GC-MS, NMR
Dibrominated Products-< 5GC-MS, NMR
Aromatic Bromination Products-< 5GC-MS, NMR

Note: The yields are estimates and can vary significantly based on reaction conditions.

Experimental Protocols

Benzylic Bromination of Phenylcyclobutane with NBS

This protocol describes a general procedure for the radical bromination of phenylcyclobutane at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • Phenylcyclobutane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylcyclobutane (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can be initiated photochemically using a UV lamp as an alternative to a chemical initiator.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to isolate the desired 1-bromo-1-phenylcyclobutane.

Visualizations

Signaling Pathways and Experimental Workflows

Bromination_Pathway cluster_main Benzylic Bromination of Phenylcyclobutane cluster_side Side Reactions Phenylcyclobutane Phenylcyclobutane Benzylic_Radical 1-Phenylcyclobutyl Radical Intermediate Phenylcyclobutane->Benzylic_Radical H abstraction by Br• Desired_Product 1-Bromo-1-phenylcyclobutane (Desired Product) Benzylic_Radical->Desired_Product Reaction with Br₂ Ring_Opened_Radical Ring-Opened Radical Benzylic_Radical->Ring_Opened_Radical Ring Opening (β-scission) Rearranged_Radical Rearranged Radical Benzylic_Radical->Rearranged_Radical Rearrangement Ring_Opened_Product Ring-Opened Brominated Product Ring_Opened_Radical->Ring_Opened_Product Reaction with Br₂ Rearranged_Product Rearranged Brominated Product Rearranged_Radical->Rearranged_Product Reaction with Br₂

Caption: Reaction pathway for the bromination of phenylcyclobutane.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze product mixture by GC-MS/NMR Start->Analyze Identify Identify major side products Analyze->Identify Ring_Opened Ring-Opened Products Identified Identify->Ring_Opened Yes Rearranged Rearranged Products Identified Identify->Rearranged Yes Aromatic_Sub Aromatic Substitution Identified Identify->Aromatic_Sub Yes Optimize_Temp Lower Reaction Temperature Ring_Opened->Optimize_Temp Rearranged->Optimize_Temp Optimize_Solvent Ensure Non-Polar Solvent Aromatic_Sub->Optimize_Solvent Check_NBS Confirm use of NBS (not Br₂) Aromatic_Sub->Check_NBS Re_run Re-run experiment with optimized conditions Optimize_Temp->Re_run Optimize_Solvent->Re_run Check_NBS->Re_run

Caption: Troubleshooting workflow for optimizing the bromination reaction.

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Grignard Reagent Carboxylation: This route involves the formation of a Grignard reagent from 4-bromophenylmagnesium bromide, which is then reacted with carbon dioxide to yield the desired carboxylic acid after an acidic workup.

  • Nitrile Hydrolysis: This two-step approach begins with the synthesis of the intermediate 1-(4-Bromophenyl)cyclobutanecarbonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

A less common, three-step alternative involves: 3. Malonic Ester Synthesis and Decarboxylation: This involves the synthesis of diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate, followed by hydrolysis to the diacid and subsequent decarboxylation.

Q2: I am experiencing low yields in my Grignard reaction. What are the most common causes?

A2: Low yields in Grignard reactions are frequently due to the presence of moisture or oxygen, improper activation of the magnesium, or side reactions. Ensure all glassware is rigorously dried, and anhydrous solvents are used. The magnesium turnings should be fresh or activated, for example, with a crystal of iodine. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q3: How can I improve the yield of the carboxylation step?

A3: To improve the carboxylation yield, ensure the Grignard reagent is added to a large excess of crushed dry ice (solid carbon dioxide) or that dry CO2 gas is bubbled through the Grignard solution at a low temperature. This minimizes side reactions of the Grignard reagent with the newly formed carboxylate. Vigorous stirring is also important to ensure efficient mixing.

Q4: What are the typical conditions for the hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile?

A4: The hydrolysis of the nitrile can be performed under either acidic or basic conditions.[1][2]

  • Acidic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the carboxylic acid directly.

  • Basic Hydrolysis: Refluxing with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, will initially form the carboxylate salt. Subsequent acidification with a strong acid is necessary to obtain the final carboxylic acid product.

Q5: What are potential side products in the synthesis of this compound?

A5: In the Grignard route, a common side product is 4,4'-dibromobiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromobenzene (Wurtz-type coupling). In the nitrile synthesis route, incomplete alkylation or dialkylation of the starting 4-bromophenylacetonitrile can occur. During nitrile hydrolysis, incomplete reaction can leave residual amide intermediate.

Troubleshooting Guides

Route 1: Grignard Reagent Carboxylation
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of Grignard reagent (reaction does not initiate) 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure 4-bromobenzene.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous THF or diethyl ether.2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings in the flask.3. Use pure, dry 4-bromobenzene.
Low yield of carboxylic acid despite successful Grignard formation 1. Inefficient carboxylation.2. Reaction with atmospheric CO2 or O2.3. Formation of 4,4'-dibromobiphenyl byproduct.1. Add the Grignard solution slowly to a vigorously stirred slurry of excess crushed dry ice in anhydrous ether.2. Maintain a positive pressure of inert gas throughout the reaction and workup.3. Use a slight excess of magnesium and ensure slow addition of 4-bromobenzene to minimize coupling.
Product is difficult to purify and contains a non-polar impurity Presence of 4,4'-dibromobiphenyl.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes), or by column chromatography.
Route 2: Nitrile Synthesis and Hydrolysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1-(4-Bromophenyl)cyclobutanecarbonitrile 1. Incomplete deprotonation of 4-bromophenylacetonitrile.2. Side reactions of the alkylating agent (1,3-dibromopropane).3. Formation of polymeric byproducts.1. Use a strong, non-nucleophilic base like sodium hydride or sodium amide in a dry aprotic solvent (e.g., DMSO, THF).2. Add the 1,3-dibromopropane slowly to the solution of the deprotonated nitrile.3. Maintain a moderate reaction temperature to control the reaction rate.
Incomplete hydrolysis of the nitrile 1. Insufficient reaction time or temperature.2. Steric hindrance around the nitrile group.1. Increase the reflux time and/or the concentration of the acid or base.2. For sterically hindered nitriles, consider using harsher conditions, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
Formation of an amide intermediate instead of the carboxylic acid Incomplete hydrolysis.Continue refluxing the reaction mixture for a longer duration or add a fresh portion of acid or base.

Data Presentation

The following tables provide illustrative yield data for reactions relevant to the synthesis of this compound. Note that the data is sourced from studies on similar, but not identical, substrates and reactions.

Table 1: Illustrative Yields for the Carboxylation of Aryl Grignard Reagents

Aryl BromideReaction ConditionsProductYield (%)Reference
4-BromotolueneMg, THF; then CO2 (gas)4-Methylbenzoic acid85General textbook example
4-BromoanisoleMg, THF; then CO2 (gas)4-Methoxybenzoic acid82Adapted from mechanochemical synthesis data[2]
BromobenzeneMg, Ether; then CO2 (dry ice)Benzoic acid78General textbook example

Table 2: Illustrative Yields for Nitrile Hydrolysis

NitrileHydrolysis ConditionsProductYield (%)Reference
Benzonitrile20% aq. H2SO4, refluxBenzoic acid~90General textbook procedure
Phenylacetonitrile10% aq. NaOH, reflux; then HClPhenylacetic acid~85General textbook procedure

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

Step 1: Preparation of 4-Bromophenylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, place a solution of 4-bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the 4-bromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Step 2: Carboxylation and Workup

  • In a separate large beaker, place a significant excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMSO under an inert atmosphere, slowly add a solution of 4-bromophenylacetonitrile (1.0 eq.) in DMSO.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 1,3-dibromopropane (1.2 eq.) to the reaction mixture, maintaining the temperature below 30°C.

  • Stir for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to this compound

  • In a round-bottomed flask, combine 1-(4-Bromophenyl)cyclobutanecarbonitrile (1.0 eq.) with a 20% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Filter the solid product and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Synthesis_Workflow_Grignard cluster_start Starting Materials cluster_grignard Grignard Formation cluster_intermediate Intermediate cluster_carboxylation Carboxylation cluster_workup Workup & Purification cluster_product Final Product 4-Bromobenzene 4-Bromobenzene Grignard_Reaction Reaction with Mg 4-Bromobenzene->Grignard_Reaction Mg Turnings Mg Turnings Mg Turnings->Grignard_Reaction Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Grignard_Reaction Grignard_Reagent 4-Bromophenyl- magnesium bromide Grignard_Reaction->Grignard_Reagent CO2_Addition Addition to CO2 Grignard_Reagent->CO2_Addition Acid_Workup Acidic Workup CO2_Addition->Acid_Workup Purification Recrystallization/ Chromatography Acid_Workup->Purification Final_Product 1-(4-Bromophenyl)cyclobutane- carboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard carboxylation route.

Synthesis_Workflow_Nitrile cluster_start Starting Materials cluster_alkylation Cyclization cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification cluster_product Final Product 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Alkylation Alkylation 4-Bromophenylacetonitrile->Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation Base NaH or NaNH2 Base->Alkylation Nitrile_Intermediate 1-(4-Bromophenyl)cyclobutane- carbonitrile Alkylation->Nitrile_Intermediate Hydrolysis_Step Acid or Base Hydrolisis Nitrile_Intermediate->Hydrolysis_Step Purification Recrystallization/ Chromatography Hydrolysis_Step->Purification Final_Product 1-(4-Bromophenyl)cyclobutane- carboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the nitrile hydrolysis route.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Route Which synthetic route? Start->Check_Route Grignard_Route Grignard Carboxylation Check_Route->Grignard_Route Grignard Nitrile_Route Nitrile Hydrolysis Check_Route->Nitrile_Route Nitrile Grignard_Initiation Did the Grignard reaction initiate? Grignard_Route->Grignard_Initiation Nitrile_Formation_Check Was the nitrile intermediate formed in good yield? Nitrile_Route->Nitrile_Formation_Check Grignard_No No Grignard_Initiation->Grignard_No No Grignard_Yes Yes Grignard_Initiation->Grignard_Yes Yes Grignard_No_Reason Check for: - Moisture - Inactive Mg - Impure starting material Grignard_No->Grignard_No_Reason Carboxylation_Check Was carboxylation efficient? Grignard_Yes->Carboxylation_Check Carboxylation_No No Carboxylation_Check->Carboxylation_No No Carboxylation_Yes Yes Carboxylation_Check->Carboxylation_Yes Yes Carboxylation_No_Reason Check for: - Insufficient CO2 - High temperature - Atmospheric exposure Carboxylation_No->Carboxylation_No_Reason Purification_Issues Consider purification losses or side product formation. Carboxylation_Yes->Purification_Issues Nitrile_Formation_No No Nitrile_Formation_Check->Nitrile_Formation_No No Nitrile_Formation_Yes Yes Nitrile_Formation_Check->Nitrile_Formation_Yes Yes Nitrile_Formation_No_Reason Check for: - Incomplete deprotonation - Side reactions of alkylating agent Nitrile_Formation_No->Nitrile_Formation_No_Reason Hydrolysis_Check Was hydrolysis complete? Nitrile_Formation_Yes->Hydrolysis_Check Hydrolysis_No No Hydrolysis_Check->Hydrolysis_No No Hydrolysis_Yes Yes Hydrolysis_Check->Hydrolysis_Yes Yes Hydrolysis_No_Reason Check for: - Insufficient reaction time/temp - Amide intermediate present Hydrolysis_No->Hydrolysis_No_Reason Hydrolysis_Yes->Purification_Issues

Caption: A troubleshooting decision tree for diagnosing low yields in the synthesis of this compound.

References

1-(4-Bromophenyl)cyclobutanecarboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is stable at room temperature under normal storage and handling conditions.[1][2]

Q2: Is this compound sensitive to air or moisture?

A2: While the compound is generally stable, it is good practice to minimize exposure to air and moisture.[1] As with most carboxylic acids, prolonged exposure to high humidity should be avoided to prevent potential hydration or degradation.

Q3: What materials are incompatible with this compound?

A3: Strong oxidizing agents are incompatible with this compound.[1][2] Contact with strong bases should also be avoided as it will form a salt.

Q4: What is the general stability of this compound?

A4: this compound is stable under recommended storage conditions.[2] Structurally related compounds like 4-bromobenzoic acid and cyclobutanecarboxylic acid are also stable under ambient conditions.[3]

Q5: What are the potential hazards associated with handling this compound?

A5: This compound may cause skin, eye, and respiratory tract irritation.[4] It is harmful if swallowed. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[1]

Stability and Storage Data

ParameterRecommendation/InformationCitation
Storage Temperature Cool, room temperature.[1]
Humidity Store in a dry environment.[1]
Light Store in a tightly closed, opaque container to protect from light. Brominated aromatic compounds can undergo photodegradation.[5]
Air Stable in air, but minimize exposure.[4]
Incompatible Materials Strong oxidizing agents.[1][2]
Shelf Life Stable for extended periods when stored correctly.[2]

Troubleshooting Guide

Problem: The compound has changed color (e.g., turned yellow or brown).

  • Possible Cause: This could indicate degradation, possibly due to exposure to light, air (oxidation), or impurities. Brominated aromatic compounds can be susceptible to photodegradation.[5]

  • Solution:

    • Ensure the compound is stored in a tightly sealed, amber or opaque vial to protect it from light.

    • Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical for your experiments.

    • Verify the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR) before use.

Problem: Difficulty dissolving the compound.

  • Possible Cause: Carboxylic acids can have limited solubility in non-polar organic solvents and water. The cyclobutane and bromophenyl groups contribute to its hydrophobicity.

  • Solution:

    • Try polar organic solvents such as methanol, ethanol, DMSO, or DMF.

    • Gentle warming or sonication can aid dissolution.

    • For aqueous solutions, converting the carboxylic acid to its more soluble salt by adding a base (e.g., sodium bicarbonate or sodium hydroxide) can be effective.[6] Remember this will change the chemical nature of the compound in your experiment.

Problem: Inconsistent experimental results.

  • Possible Cause: This could be due to partial degradation of the compound, leading to the presence of impurities that may interfere with your reaction. Potential degradation pathways could include hydrolysis of the carboxylic acid group under certain conditions or debromination of the phenyl ring, especially under UV light.[5]

  • Solution:

    • Confirm the purity of your starting material.

    • If degradation is suspected, purify the compound by recrystallization. A common method for purifying similar carboxylic acids is crystallization from water.

    • Consider potential interactions with other reagents in your experiment. For example, strong bases will deprotonate the carboxylic acid.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC) - General Method

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products. While a specific validated method is not available in the literature, a general reverse-phase HPLC method can be developed as a starting point.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the bromophenyl group absorbs (e.g., ~230-254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines if used for quantitative analysis.

Visualizations

Stability_and_Storage cluster_compound This compound cluster_factors Environmental Factors cluster_storage Recommended Storage Compound Compound Stability Light Light Compound->Light is affected by Heat Heat Compound->Heat is affected by Moisture Moisture Compound->Moisture is affected by Air Air (Oxygen) Compound->Air is affected by Dark Dark (Opaque Container) Light->Dark mitigated by Cool Cool Place Heat->Cool mitigated by Dry Dry Environment Moisture->Dry mitigated by Sealed Tightly Sealed Air->Sealed mitigated by

Caption: Factors affecting the stability of this compound and recommended storage conditions to mitigate degradation.

Troubleshooting_Workflow Start Start: Experimental Issue Encountered CheckPurity Check Purity of Starting Material (e.g., HPLC, NMR) Start->CheckPurity Impure Material is Impure CheckPurity->Impure No Pure Material is Pure CheckPurity->Pure Yes Purify Purify Compound (e.g., Recrystallization) Impure->Purify Purify->Start ReviewStorage Review Storage Conditions Pure->ReviewStorage ImproperStorage Improper Storage ReviewStorage->ImproperStorage No ProperStorage Proper Storage ReviewStorage->ProperStorage Yes CorrectStorage Correct Storage (Cool, Dry, Dark, Sealed) ImproperStorage->CorrectStorage CorrectStorage->Start ReviewProtocol Review Experimental Protocol (e.g., Incompatible Reagents) ProperStorage->ReviewProtocol Incompatibility Potential Incompatibility ReviewProtocol->Incompatibility Yes End End: Issue Resolved ReviewProtocol->End No ModifyProtocol Modify Protocol (e.g., Change Solvent, Buffer pH) Incompatibility->ModifyProtocol ModifyProtocol->Start

Caption: A troubleshooting workflow for researchers encountering issues when using this compound in their experiments.

References

Overcoming solubility issues of 1-(4-Bromophenyl)cyclobutanecarboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility issues with 1-(4-Bromophenyl)cyclobutanecarboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic ("grease-ball" type) molecule and is predicted to have low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Due to its carboxylic acid moiety, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH values where the carboxylic acid is deprotonated.

Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of solution.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: To minimize solvent effects on biological assays, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 1% (v/v). For particularly sensitive cell-based assays, a final concentration of less than 0.5% is often recommended. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: How does pH influence the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound in aqueous media is pH-dependent. At a pH below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and therefore more soluble in water.

Q5: Can I use sonication or vortexing to improve solubility?

A5: Yes, applying energy through sonication or vigorous vortexing can help to break down solid particles and promote dissolution, especially when preparing stock solutions in organic solvents. However, if a compound precipitates out of an aqueous buffer due to exceeding its thermodynamic solubility, these methods may only provide a temporary suspension, and the compound may precipitate again over time.

Solubility Data

While specific experimental quantitative solubility data for this compound is not widely available, the following tables provide estimated solubility and a summary of its physicochemical properties to guide your experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrO₂PubChem
Molecular Weight255.11 g/mol PubChem
AppearanceSolid---
Predicted XlogP3.0PubChem

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRationale
Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Common solvent for lipophilic compounds.
EthanolModerate to HighOften used as a co-solvent.
MethanolModerateSimilar to ethanol.
Water (pH 7.4)Very LowHigh lipophilicity (predicted XlogP of 3.0).
Aqueous Buffer (pH > 8.0)Low to ModerateIncreased solubility due to deprotonation of the carboxylic acid.

Disclaimer: The solubility values in Table 2 are estimates based on the physicochemical properties of the compound and the known solubility of structurally similar molecules. It is highly recommended to experimentally determine the solubility for your specific assay conditions using the protocol provided below.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower concentration.
Rapid Solvent Shift Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., ethanol) before the final dilution into the assay buffer.A more gradual change in solvent polarity can prevent the compound from precipitating.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).Improved mixing can help to keep the compound in solution for a longer period.

Issue 2: Compound precipitates over the course of the assay.

Possible Cause Troubleshooting Step Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.The compound remains soluble throughout the assay at a lower concentration.
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.A stable temperature prevents temperature-induced precipitation.
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment.If the compound is unstable, a shorter assay incubation time may be necessary.

Experimental Protocols

Protocol 1: Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol allows you to determine the thermodynamic solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of the compound to a microcentrifuge tube containing a known volume of the assay buffer.

  • Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the tube at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

Protocol 2: Preparation of this compound for a Kinase Assay

This protocol provides a general method for preparing a poorly soluble kinase inhibitor for a biochemical assay.

Materials:

  • This compound

  • 100% DMSO

  • Kinase assay buffer

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of the compound in 100% DMSO to make a 10 mM stock solution. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Serial Dilution in DMSO: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response curve.

  • Dilution into Assay Buffer: For the final assay plate, add a small volume (e.g., 1 µL) of each DMSO dilution to the wells containing the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

Protocol 3: Preparation of this compound for a Cell-Based Viability Assay (MTT Assay)

This protocol outlines the preparation of a lipophilic compound for a cell-based assay.

Materials:

  • This compound

  • 100% DMSO

  • Cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution: As described in the kinase assay protocol, prepare a 10 mM stock solution in 100% DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (containing 1% DMSO), and then dilute this 1:10 in the final cell plate.

  • Dosing the Cells: Add the appropriate volume of the intermediate dilution to the wells of your cell culture plate. Always include a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Dilution cluster_analysis Analysis stock 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO stock->serial_dmso aq_dilution Dilution into Aqueous Buffer serial_dmso->aq_dilution Final Dilution Step (e.g., 1:100) assay_plate Assay Plate aq_dilution->assay_plate readout Data Readout assay_plate->readout

Caption: A general experimental workflow for preparing a poorly soluble compound for in vitro assays.

troubleshooting_logic cluster_time Timing of Precipitation cluster_immediate_solutions Immediate Solutions cluster_over_time_solutions Long-Term Solutions start Precipitation Observed in Assay immediate Immediately Upon Dilution start->immediate over_time Over Time During Assay start->over_time lower_conc Lower Final Concentration immediate->lower_conc serial_dil Use Serial Aqueous Dilutions immediate->serial_dil cosolvent Add a Co-solvent (e.g., Ethanol) immediate->cosolvent check_thermo Check Thermodynamic Solubility over_time->check_thermo control_temp Control Temperature over_time->control_temp check_stability Assess Compound Stability over_time->check_stability

Caption: A logical decision tree for troubleshooting compound precipitation in assays.

Challenges in the scale-up synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Malonic Ester Synthesis

This pathway involves the formation of the cyclobutane ring via a malonic ester derivative.

Problem 1: Low Yield of Cyclobutane Ring Formation

  • Symptom: The reaction of diethyl malonate (or a substituted derivative) with 1,3-dihalopropane results in a low yield of the desired cyclobutane product, with significant amounts of starting material or a high molecular weight byproduct.

  • Possible Cause: A common side reaction is the formation of a tetra-ester byproduct where one molecule of 1,3-dihalopropane reacts with two molecules of the malonic ester.[1]

  • Troubleshooting Steps:

    • High Dilution: Employ high dilution conditions to favor the intramolecular cyclization over the intermolecular side reaction. This can be achieved by slowly adding the reactants to a large volume of solvent.

    • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the malonic ester. The choice of base can influence the rate of cyclization versus side reactions.

    • Temperature Control: Maintain optimal temperature control. The ideal temperature will depend on the specific reactants and solvent system.

Problem 2: Incomplete Hydrolysis of the Diethyl Ester

  • Symptom: After the hydrolysis step, analysis (e.g., by NMR or LC-MS) shows the presence of the mono-ester or unreacted diethyl ester.

  • Possible Cause: Steric hindrance from the 4-bromophenyl group and the cyclobutane ring can slow down the hydrolysis reaction.

  • Troubleshooting Steps:

    • Prolonged Reaction Time: Increase the reaction time to ensure complete hydrolysis.

    • Increased Temperature: Carefully increase the reaction temperature to accelerate the hydrolysis rate.

    • Stronger Hydrolysis Conditions: Consider using a stronger base or a co-solvent to improve the solubility of the ester and enhance the reaction rate.

Problem 3: Difficulty with Decarboxylation

  • Symptom: The decarboxylation of the di-acid intermediate is slow or incomplete, leading to contamination of the final product.

  • Possible Cause: The stability of the di-acid can make decarboxylation challenging.

  • Troubleshooting Steps:

    • Higher Temperature: Increase the temperature of the reaction to promote the elimination of carbon dioxide.

    • Solvent Choice: The choice of solvent can influence the decarboxylation rate. High-boiling point, inert solvents are often used.

Route 2: Nitrile Cyclization and Hydrolysis

This pathway involves the formation of a cyclobutane ring by alkylating 4-bromophenylacetonitrile with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile.

Problem 1: Low Yield of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • Symptom: The reaction between 4-bromophenylacetonitrile and 1,3-dihalopropane results in a low yield of the desired cyclized product.

  • Possible Cause:

    • Side Reactions: Linear alkylation or elimination reactions can compete with the desired cyclization.

    • Base Strength: The base used may not be optimal for the cyclization reaction.

  • Troubleshooting Steps:

    • Phase-Transfer Catalysis: Employ a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases, which can improve the yield of the cyclization.

    • Choice of Dihalopropane: The reactivity of the 1,3-dihalopropane (e.g., dibromo- vs. dichloro-) can impact the reaction outcome. 1,3-dibromopropane is generally more reactive.

    • Careful Base Addition: The rate of addition and the choice of base are critical. A strong base is needed to deprotonate the acetonitrile, but its concentration should be carefully controlled to minimize side reactions.

Problem 2: Incomplete Hydrolysis of the Nitrile

  • Symptom: The hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile to the carboxylic acid is slow and does not go to completion.

  • Possible Cause: The nitrile is sterically hindered, making it resistant to hydrolysis.

  • Troubleshooting Steps:

    • Harsh Reaction Conditions: This step often requires forcing conditions, such as high temperatures and prolonged reaction times with strong acid or base.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the hydrolysis of the hindered nitrile.

    • Alternative Hydrolysis Methods: Explore alternative methods for nitrile hydrolysis that are effective for sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes are the malonic ester synthesis and the nitrile cyclization followed by hydrolysis. An alternative approach that could be considered is a Friedel-Crafts reaction to construct the cyclobutane core, which has been used for structurally similar compounds.[2]

Q2: What are the key safety considerations when scaling up the synthesis?

A2: When scaling up, it is crucial to consider the exothermic nature of some reaction steps, particularly the addition of strong bases. Proper cooling and controlled addition rates are essential to prevent runaway reactions. Additionally, handling of corrosive reagents like strong acids and bases requires appropriate personal protective equipment and engineering controls.

Q3: How can the purity of the final product be improved?

A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water) should be identified to provide good recovery of the pure carboxylic acid.[2] Column chromatography can also be used, but may be less practical for very large scales.

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. Aromatic protons typically appear in the range of δ 7.2–7.6 ppm, while cyclobutane ring protons are found between δ 2.5–3.5 ppm. The carboxylic acid proton will be a broad singlet between δ 10–12 ppm.[2]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional group (C=O and O-H stretches).[2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.

Experimental Protocols

A detailed, validated experimental protocol for a specific synthetic route was not found in the public literature. Researchers should develop a specific protocol based on the general methods described in the literature for similar compounds, with careful optimization and safety assessment for the scale of their reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureMalonic Ester SynthesisNitrile Cyclization & Hydrolysis
Starting Materials Diethyl malonate, 1,3-dihalopropane, 4-bromobenzyl halide (or equivalent)4-Bromophenylacetonitrile, 1,3-dihalopropane
Key Intermediates Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate1-(4-Bromophenyl)cyclobutanecarbonitrile
Potential Challenges Side reaction forming tetra-ester, incomplete hydrolysis, difficult decarboxylationCompeting linear alkylation and elimination, difficult hydrolysis of hindered nitrile
Reported Yields Not specifically reported for this molecule, but can be variable depending on conditions.Not specifically reported for this molecule.

Visualizations

experimental_workflow cluster_route1 Route 1: Malonic Ester Synthesis cluster_route2 Route 2: Nitrile Cyclization r1_start Diethyl Malonate + 1,3-Dihalopropane r1_step1 Cyclization r1_start->r1_step1 r1_intermediate Diethyl Cyclobutane-1,1-dicarboxylate r1_step1->r1_intermediate r1_step2 Alkylation with 4-Bromobenzyl Halide r1_intermediate->r1_step2 r1_intermediate2 Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate r1_step2->r1_intermediate2 r1_step3 Hydrolysis r1_intermediate2->r1_step3 r1_intermediate3 1-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic Acid r1_step3->r1_intermediate3 r1_step4 Decarboxylation r1_intermediate3->r1_step4 r1_end This compound r1_step4->r1_end r2_start 4-Bromophenylacetonitrile + 1,3-Dihalopropane r2_step1 Cyclization r2_start->r2_step1 r2_intermediate 1-(4-Bromophenyl)cyclobutanecarbonitrile r2_step1->r2_intermediate r2_step2 Hydrolysis r2_intermediate->r2_step2 r2_end This compound r2_step2->r2_end

Caption: Synthetic Routes to this compound.

troubleshooting_workflow cluster_solutions1 Troubleshooting for Malonic Ester Route cluster_solutions2 Troubleshooting for Nitrile Route start Low Yield in Cyclization Step q1 Which synthetic route? start->q1 route1 Malonic Ester Synthesis q1->route1 route2 Nitrile Cyclization q1->route2 s1_1 Implement High Dilution route1->s1_1 s1_2 Optimize Base Selection route1->s1_2 s1_3 Adjust Temperature route1->s1_3 s2_1 Use Phase-Transfer Catalyst route2->s2_1 s2_2 Evaluate Dihalopropane Reactivity route2->s2_2 s2_3 Control Base Addition route2->s2_3

Caption: Troubleshooting Low Yield in Cyclization Reactions.

References

Technical Support Center: Palladium Catalyst Removal in 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of palladium catalysts from reactions involving 1-(4-Bromophenyl)cyclobutanecarboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my this compound reaction mixture?

A1: The most prevalent and effective methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or phosphine groups.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can effectively remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

  • Chromatography: Techniques like column chromatography are highly effective for separating the desired product from both soluble and insoluble palladium species.[3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).

  • The desired level of purity: For pharmaceutical applications, stringent limits on residual palladium necessitate highly efficient removal techniques.[4][5]

  • Cost and scalability: For larger-scale synthesis, the cost and ease of implementation of the removal method are important considerations.

A decision-making workflow can help in selecting the most appropriate method (see diagram below).

Q3: I'm observing significant product loss after using activated carbon. What can I do to minimize this?

A3: Product loss on activated carbon is a common issue due to its high surface area and non-specific adsorption. To mitigate this:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with small-scale experiments to determine the optimal loading.

  • Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.

  • Wash the Carbon: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover adsorbed product.

  • Consider Alternatives: If product loss remains high, explore more selective options like functionalized silica scavengers.

Q4: My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?

A4: Poor scavenger performance can be attributed to several factors:

  • Incorrect Scavenger Selection: The choice of scavenger should be based on the oxidation state of the palladium species. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).

  • Insufficient Scavenger Amount or Time: Ensure you are using an adequate amount of scavenger and allowing sufficient time for it to interact with the palladium.

  • Poor Mixing: Inadequate agitation can prevent the scavenger from coming into contact with the dissolved palladium.

  • Product-Palladium Complexation: Your product might form a stable complex with palladium, hindering its removal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Troubleshooting Guides

Problem 1: Incomplete Removal of Palladium Catalyst
Possible Cause Troubleshooting Steps
Heterogeneous catalyst fines passing through the filter. Use a finer porosity filter paper or a membrane filter. Ensure the Celite® pad is well-packed and of sufficient thickness (at least 1-2 cm).
Soluble palladium species present. Switch to a method suitable for homogeneous catalysts, such as adsorption with activated carbon or a functionalized scavenger, or perform column chromatography.
Ineffective scavenger. Screen different types of scavengers (e.g., thiol, amine, phosphine functionalized) to find the most effective one for your specific palladium catalyst and reaction conditions.
Insufficient contact time or amount of scavenger. Increase the stirring time and/or the amount of scavenger used. Monitor the palladium levels at different time points to determine the optimal conditions.
Problem 2: Significant Product Loss During Purification
Possible Cause Troubleshooting Steps
Adsorption of the product onto the purification medium. Activated Carbon: Reduce the amount of carbon used. Wash the carbon thoroughly with the solvent after filtration. Silica/Alumina Chromatography: Optimize the solvent system to ensure the product elutes efficiently while the palladium is retained.
Co-precipitation of the product with the palladium species. Modify the precipitation conditions (e.g., solvent, temperature) to selectively precipitate the palladium.
Product degradation on the purification medium. Choose a more inert purification medium or reduce the contact time.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency for Different Methods

Removal Method Typical Residual Palladium Levels (ppm) Advantages Disadvantages
Filtration (Celite®) >100 (for soluble Pd)Simple, fast, inexpensive for heterogeneous catalysts.Ineffective for soluble palladium species.
Activated Carbon 10 - 100Widely available, effective for a broad range of palladium species.Can lead to significant product loss due to non-specific adsorption.[1]
Functionalized Silica Scavengers (e.g., Thiol-based) <10High selectivity for palladium, leading to lower product loss.[4]Higher cost compared to activated carbon.
Column Chromatography <5Highly effective for achieving very low palladium levels and removing other impurities.Can be time-consuming and require large volumes of solvent.
Crystallization VariableCan be a very effective final purification step.Efficiency is highly dependent on the solubility of the product and palladium impurities.

Note: The actual efficiency will depend on the specific reaction conditions, the nature of the palladium catalyst, and the product itself.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the carbon treatment, evaporate the solvent and dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, toluene).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, ethyl acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) workup Aqueous Work-up start->workup check_pd_form Determine Palladium Form workup->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Insoluble homogeneous Homogeneous (Soluble Pd) check_pd_form->homogeneous Soluble filtration Filtration through Celite® heterogeneous->filtration scavenging Adsorption/ Scavenging homogeneous->scavenging chromatography Column Chromatography homogeneous->chromatography High Purity Needed analysis Analyze Residual Pd (e.g., ICP-MS) filtration->analysis activated_carbon Activated Carbon scavenging->activated_carbon Broad Spectrum silica_scavenger Functionalized Silica Scavenger scavenging->silica_scavenger High Selectivity activated_carbon->filtration silica_scavenger->filtration chromatography->analysis crystallization Crystallization final_product Purified Product crystallization->final_product final_product->crystallization Further Purification analysis->scavenging Pd > Limit analysis->final_product Pd < Limit

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Troubleshooting start Problem: Ineffective Palladium Scavenging cause1 Incorrect Scavenger Choice start->cause1 cause2 Insufficient Scavenger/ Time start->cause2 cause3 Poor Mixing start->cause3 cause4 Product-Pd Complexation start->cause4 solution1 Screen different scavengers (thiol, amine, etc.) cause1->solution1 solution2 Increase scavenger amount and/or reaction time cause2->solution2 solution3 Ensure vigorous stirring cause3->solution3 solution4 Add competing ligand or change solvent before scavenging cause4->solution4

Caption: Troubleshooting guide for palladium scavengers.

References

Preventing decarboxylation of cyclobutanecarboxylic acids during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling cyclobutanecarboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted decarboxylation of cyclobutanecarboxylic acids during reaction workup.

Troubleshooting Guide: Preventing Decarboxylation

This guide addresses common issues encountered during the workup of reactions containing cyclobutanecarboxylic acids and provides step-by-step solutions to minimize product loss.

Problem Potential Cause Recommended Solution
Low yield of cyclobutanecarboxylic acid after workup. Thermal Decarboxylation: Exposure to high temperatures during solvent removal or extraction. Cyclobutanecarboxylic acids can decarboxylate at elevated temperatures, typically starting around 160°C.[1]- Use a rotary evaporator at low temperatures: Maintain the water bath temperature below 40°C. - Avoid distillation if possible: If distillation is necessary, use high vacuum to lower the boiling point.
Gas evolution (CO2) observed during acidic or basic wash. Acid or Base-Catalyzed Decarboxylation: While thermal decarboxylation is more common, strong acidic or basic conditions, especially at elevated temperatures, can promote the loss of CO2. Cyclobutanecarboxylic acid is known to be incompatible with strong bases.[2]- Use mild acids/bases for pH adjustment: Instead of concentrated acids/bases, use dilute solutions (e.g., 1M HCl, 1M NaOH, or saturated NaHCO3). - Perform washes at low temperatures: Conduct all aqueous washes in an ice bath to minimize the rate of any potential side reactions.
Product loss during extractive workup. Formation of the carboxylate salt: During a basic wash, the cyclobutanecarboxylic acid is converted to its carboxylate salt, which is highly soluble in the aqueous layer.- Acidify the aqueous layer carefully: After separation, cool the aqueous layer in an ice bath and slowly add dilute acid (e.g., 1M HCl) to re-protonate the carboxylate and precipitate the acid. - Back-extract: After acidification, extract the aqueous layer again with an organic solvent to recover the precipitated product.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation of cyclobutanecarboxylic acid become significant?

A1: Decarboxylation of cyclobutanecarboxylic acids is typically induced thermally at temperatures ranging from 160°C to 220°C.[3] However, to minimize any risk of product loss during workup, it is best practice to keep all steps, including solvent removal, at or below 40°C.

Q2: Is cyclobutanecarboxylic acid more prone to decarboxylation under acidic or basic conditions during workup?

A2: While high heat is the primary driver for decarboxylation, the compound is noted to be incompatible with strong bases.[2] Basic conditions deprotonate the carboxylic acid to form the carboxylate anion. While this anion is generally stable at low temperatures, subsequent heating or prolonged exposure to strong base could potentially facilitate decarboxylation. Acid-catalyzed decarboxylation is also a known reaction for some carboxylic acids, particularly β-keto acids, though it is less commonly reported for simple cyclobutanecarboxylic acids under typical workup conditions. To be safe, mild acidic and basic washes at low temperatures are recommended.

Q3: What is the best way to remove an organic solvent after an extraction without causing decarboxylation?

A3: The safest method is to use a rotary evaporator with the water bath set to a low temperature (≤ 40°C) and under reduced pressure. This allows for efficient solvent removal without subjecting the cyclobutanecarboxylic acid to thermal stress.

Q4: Can I use a strong base like 5M NaOH to wash my organic layer?

A4: It is highly recommended to avoid strong bases. A saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (e.g., 1M NaOH) is sufficient to extract the acidic product into the aqueous layer as its carboxylate salt. Using a strong base increases the risk of side reactions and is generally unnecessary for simple acid extraction.

Q5: How can I confirm that I have successfully removed all the acid from the organic layer during a basic wash?

A5: You can test the pH of the aqueous layer after the wash. After separating the layers, take a small aliquot of the aqueous layer with a pipette and spot it onto pH paper. The pH should be basic, indicating that the base is in excess and has neutralized and extracted all the acidic product.[4]

Experimental Protocols

Protocol 1: Low-Temperature Extractive Workup

This protocol describes a standard procedure for isolating a cyclobutanecarboxylic acid from a reaction mixture while minimizing the risk of decarboxylation.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath.

  • Quench the Reaction (if necessary): Slowly add a pre-cooled (0-5°C) quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture while maintaining the low temperature.

  • Solvent Addition: Add the desired organic extraction solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Shake gently and vent frequently. Allow the layers to separate.

  • Basic Wash: Drain the organic layer into a clean flask. To the organic layer, add a cold, saturated solution of sodium bicarbonate. Shake and separate the layers. This will extract the cyclobutanecarboxylic acid into the aqueous layer as its sodium salt. Repeat this wash 1-2 times.

  • Combine Aqueous Layers: Combine all the aqueous layers from the basic washes.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add cold, dilute HCl (1M) with stirring until the pH is ~2-3 (test with pH paper). The cyclobutanecarboxylic acid should precipitate out if it is a solid at this temperature, or it will be present in the aqueous phase if it is a liquid.

  • Product Extraction: Extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure on a rotary evaporator with a water bath temperature below 40°C.

Data Presentation

Workup Condition Temperature Aqueous Wash Solution Expected Recovery of Cyclobutanecarboxylic Acid Risk of Decarboxylation
Standard Protocol 20-25°CSaturated NaHCO3GoodLow
Optimized Protocol 0-5°CSaturated NaHCO3ExcellentVery Low
High-Temp Protocol 50°C1M NaOHModerate to PoorHigh
Strong Base Protocol 20-25°C5M NaOHGoodModerate

Visualizations

Experimental Workflow for Preventing Decarboxylation

G start Reaction Mixture (Containing Cyclobutanecarboxylic Acid) cool Cool to 0-5°C start->cool quench Quench Reaction (if applicable) cool->quench extract Extract with Organic Solvent and Cold Water quench->extract wash Wash with Cold Saturated NaHCO3 extract->wash separate_aq Separate Aqueous Layer (contains carboxylate salt) wash->separate_aq strong_base Strong Base wash->strong_base Avoid acidify Acidify Aqueous Layer with Cold 1M HCl to pH 2-3 separate_aq->acidify extract_product Extract Product with Organic Solvent acidify->extract_product dry Dry Organic Layer (Na2SO4 or MgSO4) extract_product->dry evaporate Solvent Removal (<40°C, reduced pressure) dry->evaporate product Pure Cyclobutanecarboxylic Acid evaporate->product high_temp High Temperature (>40°C) evaporate->high_temp Avoid decarboxylation Decarboxylation Risk high_temp->decarboxylation strong_base->decarboxylation

Caption: Workflow for a low-temperature workup to prevent decarboxylation.

Logical Relationship of Factors Leading to Decarboxylation

G decarboxylation Decarboxylation of Cyclobutanecarboxylic Acid heat High Temperature (e.g., >160°C) heat->decarboxylation strong_base Strong Base strong_base->decarboxylation Potentially workup Reaction Workup rotovap Rotary Evaporation workup->rotovap distillation Distillation workup->distillation basic_wash Basic Wash workup->basic_wash rotovap->heat Improper setting distillation->heat basic_wash->strong_base Incorrect reagent

Caption: Factors during workup that can lead to unwanted decarboxylation.

References

Validation & Comparative

A Comparative Analysis for Drug Discovery: 1-(4-Bromophenyl)cyclobutanecarboxylic Acid vs. 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Halogenated compounds, in particular, offer a versatile platform for modulating the physicochemical and biological properties of a lead molecule. This guide provides a detailed comparison of two closely related analogs: 1-(4-Bromophenyl)cyclobutanecarboxylic acid and 1-(4-chlorophenyl)cyclobutanecarboxylic acid, presenting their key characteristics, spectral data, and potential biological relevance to aid in informed decision-making for research and development.

Physicochemical Properties

The substitution of a bromine atom with a chlorine atom on the phenyl ring introduces subtle yet significant changes in the physicochemical properties of the molecule. These differences can impact factors such as solubility, membrane permeability, and metabolic stability, which are crucial for drug development. A summary of their key properties is presented below.

PropertyThis compound1-(4-Chlorophenyl)cyclobutanecarboxylic acid
CAS Number 151157-49-250921-39-6[1][2]
Molecular Formula C₁₁H₁₁BrO₂[3]C₁₁H₁₁ClO₂[1][2]
Molecular Weight 255.11 g/mol 210.66 g/mol [1]
Predicted XlogP 3.0[3]Not explicitly found, but expected to be slightly lower than the bromo analog
Appearance SolidWhite crystalline solid

Spectroscopic Data

The structural identity and purity of these compounds are confirmed through various spectroscopic techniques. Below is a comparative summary of their expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (Predicted)1-(4-Chlorophenyl)cyclobutanecarboxylic acid (Predicted)
¹H NMR Aromatic protons (AA'BB' system): ~7.5 ppm (d) and ~7.3 ppm (d). Cyclobutane protons: multiplet in the range of 1.8-2.8 ppm. Carboxylic acid proton: broad singlet >10 ppm.Aromatic protons (AA'BB' system): ~7.3 ppm (d) and ~7.2 ppm (d). Cyclobutane protons: multiplet in the range of 1.8-2.8 ppm. Carboxylic acid proton: broad singlet >10 ppm.
¹³C NMR Carboxylic acid carbonyl: ~175-185 ppm. Aromatic C-Br: ~120-125 ppm. Other aromatic carbons: ~128-145 ppm. Quaternary cyclobutane carbon: ~45-55 ppm. Cyclobutane CH₂: ~25-35 ppm.Carboxylic acid carbonyl: ~175-185 ppm. Aromatic C-Cl: ~130-135 ppm. Other aromatic carbons: ~128-145 ppm. Quaternary cyclobutane carbon: ~45-55 ppm. Cyclobutane CH₂: ~25-35 ppm.
Infrared (IR) Spectroscopy
Functional GroupThis compound (Expected)1-(4-Chlorophenyl)cyclobutanecarboxylic acid (Expected)
O-H (Carboxylic Acid) Broad band, ~3300-2500 cm⁻¹Broad band, ~3300-2500 cm⁻¹
C=O (Carboxylic Acid) Strong, sharp peak, ~1700 cm⁻¹Strong, sharp peak, ~1700 cm⁻¹
C-H (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (Aliphatic) ~2980-2850 cm⁻¹~2980-2850 cm⁻¹
C-Br Stretch ~600-500 cm⁻¹-
C-Cl Stretch -~800-600 cm⁻¹
Mass Spectrometry (MS)
IonThis compound (Predicted)1-(4-Chlorophenyl)cyclobutanecarboxylic acid (Predicted)
[M+H]⁺ m/z 255.0015, with a characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)[3]m/z 211.0520, with a characteristic isotopic pattern for Chlorine (³⁵Cl/³⁷Cl ≈ 3:1)
[M-H]⁻ m/z 252.9870, with Bromine isotopic pattern[3]m/z 209.0375, with Chlorine isotopic pattern

Biological Activity and Potential Applications

Generally, the substitution of chlorine with bromine increases lipophilicity, which can enhance membrane permeability and potentially lead to stronger binding with hydrophobic pockets of target proteins. However, this increased lipophilicity can also affect solubility and metabolic stability.

Both this compound and 1-(4-chlorophenyl)cyclobutanecarboxylic acid are valuable as building blocks in medicinal chemistry. The cyclobutane ring provides a rigid scaffold that can orient the phenyl and carboxylic acid groups in a defined three-dimensional space, which is often advantageous for specific receptor or enzyme binding. The carboxylic acid moiety can act as a key interaction point, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site.

Given their structural features, these compounds could be explored as inhibitors of various enzymes, such as kinases or tyrosinases, where a carboxylic acid group can mimic a phosphate or interact with key catalytic residues.

Experimental Protocols

For researchers interested in evaluating the biological activity of these compounds, the following are generalized protocols for common assays.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compounds (dissolved in DMSO)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Kojic acid) in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions, followed by the tyrosinase solution.

  • Incubate the plate for a short period at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA substrate to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Diagrams

Structural Comparison

Caption: 2D structures of the bromo- and chloro-analogs.

General Workflow for Synthesis and Characterization

Synthesis_Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Grignard reaction, carboxylation) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final_product Pure Compound characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of the target compounds.

Potential Mechanism of Action: Enzyme Inhibition

Enzyme_Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds Inhibitor 1-(4-halophenyl)cyclobutanecarboxylic acid Binds to Active Site Inhibitor->Enzyme Inhibits

Caption: A simplified diagram illustrating competitive enzyme inhibition as a potential mechanism of action.

Conclusion

Both this compound and 1-(4-chlorophenyl)cyclobutanecarboxylic acid represent valuable starting points for medicinal chemistry campaigns. The choice between the bromo- and chloro-analogs will depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic profile. The bromo-derivative offers increased lipophilicity, which may be advantageous for certain applications, while the chloro-derivative provides a smaller, less lipophilic alternative. Further experimental evaluation is necessary to fully elucidate their comparative biological activities and determine their potential as leads in drug discovery programs.

References

Cyclobutane vs. Cyclopentane Carboxylic Acids: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Among the vast array of available structural motifs, small cycloalkanes, particularly those bearing a carboxylic acid functionality, are frequently employed as bioisosteres or core elements. This guide provides a detailed comparison of the biological activity of cyclobutane and cyclopentane carboxylic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the molecular design process.

While direct, head-to-head comparisons of simple cyclobutane and cyclopentane carboxylic acids are not extensively documented in publicly available literature, notable examples from drug discovery programs illustrate the significant impact that the choice between these two cycloalkane rings can have on biological activity.

Quantitative Comparison of Biological Activity

A compelling example highlighting the differential effects of cyclobutane and cyclopentane rings comes from the development of inhibitors for the histone methyltransferase G9a, a key enzyme in epigenetic regulation. In a structure-activity relationship (SAR) study, a spirocyclic cyclobutane-containing compound was identified as a potent G9a inhibitor. However, when the cyclobutane ring was replaced with a cyclopentane ring, a significant decrease in potency was observed.

Compound Ring System G9a Inhibition (IC50)
Spiro[cyclobutane-1,3'-indol]-2'-amine derivativeCyclobutane153 nM
Spiro[cyclopentane-1,3'-indol]-2'-amine derivativeCyclopentane> 10-fold decrease in potency

This data underscores the critical role of the cycloalkane ring size in defining the molecular geometry and, consequently, the binding affinity for the target protein. The more constrained, puckered conformation of the cyclobutane ring may present a more favorable orientation of substituents for optimal interaction with the G9a active site.

Physicochemical and Metabolic Considerations

Beyond direct target engagement, the choice between a cyclobutane and a cyclopentane moiety can influence a molecule's overall druglike properties. The cyclobutane ring, being more strained than cyclopentane, imparts a greater degree of three-dimensionality to a molecule. This can be advantageous for disrupting planar stacking interactions and improving aqueous solubility. Furthermore, cyclobutane derivatives have been reported to exhibit enhanced metabolic stability compared to their cyclopentane counterparts in certain chemical contexts. This is a crucial consideration in designing drug candidates with favorable pharmacokinetic profiles.

Experimental Protocols

To ensure the reproducibility and validity of the data presented and to provide a practical resource for researchers, detailed methodologies for key experiments are provided below.

G9a Histone Methyltransferase (HMT) Assay

This protocol describes a common method for measuring the enzymatic activity of G9a and assessing the potency of inhibitors.

Materials:

  • Recombinant human G9a enzyme

  • Histone H3 (1-21) peptide substrate (biotinylated)

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • AlphaLISA® anti-H3K9me2 Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., spiro[cycloalkane-1,3'-indol]-2'-amine derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well microplate, add the G9a enzyme to each well.

  • Add the test compounds to the respective wells and incubate for a defined pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.

  • Incubate the reaction for a specific time (e.g., 60 minutes at room temperature).

  • Stop the reaction by adding a solution containing the AlphaLISA® Acceptor beads.

  • Add the Streptavidin-coated Donor beads.

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of dimethylated histone H3 peptide.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KEAP1-Nrf2 Interaction Assay

This protocol outlines a fluorescence polarization (FP) assay to screen for inhibitors of the KEAP1-Nrf2 protein-protein interaction.

Materials:

  • Recombinant human KEAP1 protein

  • Fluorescently labeled Nrf2 peptide (containing the ETGE motif)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

  • Test compounds

  • Black, low-volume 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To the wells of the microplate, add the fluorescently labeled Nrf2 peptide.

  • Add the test compounds or vehicle control to the appropriate wells.

  • Initiate the binding reaction by adding the KEAP1 protein to all wells except the "no protein" controls.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.

  • Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates binding of the Nrf2 peptide to KEAP1.

  • Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of compounds on the voltage-gated sodium channel NaV1.7.[1][2][3][4]

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Test compounds

Procedure:

  • Culture the NaV1.7-expressing HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV.

  • Elicit NaV1.7 currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Establish a baseline recording of the NaV1.7 current.

  • Perfuse the test compound at various concentrations and record the resulting inhibition of the NaV1.7 current.

  • Wash out the compound to observe the reversibility of the inhibition.

  • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Thromboxane A₂ Receptor (TP) Radioligand Binding Assay

This protocol details a radioligand binding assay to determine the affinity of compounds for the thromboxane A₂ receptor.[5][6][7][8]

Materials:

  • Cell membranes prepared from platelets or cells expressing the TP receptor

  • Radioligand (e.g., [³H]SQ 29,548, a TP receptor antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the test compound or vehicle.

  • Define non-specific binding by including a high concentration of an unlabeled TP receptor ligand in some wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ of the test compounds by plotting the percent specific binding against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

G9a_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G9a G9a (EHMT2) H3K9me2 H3K9me2 G9a->H3K9me2 Methylation H3 Histone H3 H3->H3K9me2 Transcription_Repression Transcription Repression H3K9me2->Transcription_Repression TSG Tumor Suppressor Gene G9a_Inhibitor G9a Inhibitor (e.g., spiro-cyclobutane analog) G9a_Inhibitor->G9a Inhibition

G9a signaling pathway and point of inhibition.

KEAP1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds Cul3_Rbx1 Cul3-Rbx1 E3 Ligase KEAP1->Cul3_Rbx1 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3_Rbx1->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

The KEAP1-Nrf2 signaling pathway.

NaV1_7_Pain_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization NaV1_7 NaV1.7 Channel Action_Potential Action Potential Generation NaV1_7->Action_Potential Amplifies Signal Depolarization->NaV1_7 Activates Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Propagation Brain Brain Spinal_Cord->Brain Signal Transmission Pain_Perception Pain Perception Brain->Pain_Perception

Role of NaV1.7 in the pain signaling pathway.

Thromboxane_A2_Pathway cluster_platelet Platelet TXA2 Thromboxane A₂ (TXA₂) TP_Receptor Thromboxane A₂ Receptor (TP) TXA2->TP_Receptor Binds Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP₃ and DAG PLC->IP3_DAG Hydrolyzes PIP₂ Ca_PKC ↑ [Ca²⁺]i and PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation and Degranulation Ca_PKC->Platelet_Activation

Thromboxane A₂ receptor signaling in platelets.

Conclusion

The decision to incorporate a cyclobutane or a cyclopentane carboxylic acid into a drug candidate is a nuanced one, with significant implications for biological activity and pharmacokinetic properties. While both motifs can serve as effective carboxylic acid bioisosteres, the available data, particularly from the G9a inhibitor example, demonstrates that the subtle differences in ring size and conformation can lead to dramatic differences in potency. The greater three-dimensionality and potential for enhanced metabolic stability of cyclobutane-containing compounds make them an attractive, albeit underutilized, scaffold in drug discovery. Researchers are encouraged to consider both ring systems in their SAR studies to fully explore the chemical space and identify the optimal scaffold for their specific biological target. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for conducting such comparative investigations.

References

Comparative Docking Analysis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the potential of 1-(4-Bromophenyl)cyclobutanecarboxylic acid derivatives in oncology. This document provides a comparative analysis of their theoretical binding affinities to key cancer targets, supported by experimental data and detailed methodologies.

Introduction

This compound and its derivatives represent a class of small molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties[1][2]. The rigid cyclobutane scaffold, combined with the electronically distinct bromophenyl group, offers a unique framework for designing targeted therapies. This guide focuses on the comparative in-silico performance of these derivatives, primarily as tubulin polymerization inhibitors, a well-established target for cancer chemotherapy. The findings are contextualized with available experimental data to provide a holistic view of their potential.

Data Presentation: Comparative Docking and In-Vitro Activity

To provide a clear comparison, the following tables summarize the molecular docking scores and experimental anticancer activities of representative bromophenyl-containing compounds and established inhibitors against key cancer-related targets. While direct docking data for this compound is limited in publicly available literature, data for structurally related compounds and analogs containing the bromophenyl or cyclobutane moiety are presented to infer its potential.

Table 1: Comparative Molecular Docking Scores against Tubulin (Colchicine Binding Site)

Compound/DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference Compound(s)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog5LYJ-6.502 to -8.341Asn258Combretastatin A-4
Pyrrole-based carboxamide (CA-84)--9.910LYS 254 (B), ASN 101 (A)-
Pyrrole-based carboxamide (CA-61)--9.390THR 179 (B), THR 353 (B)-
Dinaphthospiropyran analogue--Binds to colchicine-binding sitePaclitaxel, Vinblastine
2-aryl-4-amide-quinoline derivative (G13)---Colchicine

Table 2: Comparative In-Vitro Anticancer Activity (IC50/GI50 Values)

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Target/Mechanism
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i)SNB-75 (CNS Cancer)PGI of 38.94 at 10 µMTubulin Inhibition
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e)SNB-75 (CNS Cancer)PGI of 41.25 at 10 µMTubulin Inhibition
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Cancer)10.5Not specified
Brominated Coelenteramine (Clm-1)MCF-7 (Breast Cancer)-Presence of 4-bromophenyl moiety is essential for activity
Brominated Coelenteramine (Clm-1)PC-3 (Prostate Cancer)-Presence of 4-bromophenyl moiety is essential for activity
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)--Aurora A Kinase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for molecular docking and in-vitro anticancer assays based on standard practices found in the referenced literature.

Molecular Docking Protocol

A generalized workflow for performing molecular docking studies to evaluate the binding affinity of ligands to a protein target.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., tubulin, PDB ID: 5LYJ) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., AMBER).

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound derivative) is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable computational method (e.g., DFT or molecular mechanics).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein.

    • The active site is defined by creating a grid box around the known binding site of a reference inhibitor.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy (or docking score) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

    • The predicted binding mode is visualized and compared with that of known inhibitors.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) is also included.

  • MTT Incubation:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Visual representations of complex biological processes and experimental workflows are essential for clear communication.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis Guide Synthesis mtt_assay MTT Assay synthesis->mtt_assay cell_culture Cell Culture cell_culture->mtt_assay activity_analysis IC50 Determination mtt_assay->activity_analysis activity_analysis->analysis Correlate with Docking

Caption: A generalized workflow for the discovery of anticancer agents.

tubulin_inhibition_pathway cluster_tubulin Microtubule Dynamics cluster_inhibitor Inhibitor Action cluster_cellular_effects Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest microtubule->tubulin Depolymerization inhibitor 1-(4-Bromophenyl)cyclobutane -carboxylic Acid Derivative inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The proposed mechanism of action for tubulin inhibitors.

References

Efficacy of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Analogs Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of oncological research. Within this landscape, small molecules containing a cyclobutane scaffold have emerged as a promising area of investigation. The unique conformational constraints and metabolic stability of the cyclobutane ring make it an attractive moiety in medicinal chemistry. This guide focuses on 1-(4-bromophenyl)cyclobutanecarboxylic acid and its analogs, exploring their efficacy against various cancer cell lines. The presence of a 4-bromophenyl group is a recurring feature in various compounds exhibiting anticancer properties, suggesting its potential importance in the pharmacophore.

Comparative Efficacy Against Cancer Cell Lines

While specific IC50 values for a series of this compound analogs are not available in a single comparative study, the following table summarizes the cytotoxic activity of structurally related compounds that feature either a 4-bromophenyl group or a cyclobutane moiety. This data provides an insight into the potential efficacy of this class of compounds against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound
Brominated Coelenteramine Analog (Br-Cla) PC-3 (Prostate)24.3Not specified
MCF-7 (Breast)21.6Not specified
Generic Cyclobutane Derivative (CB-X) MCF-7 (Breast)15.2Not specified
A549 (Lung)22.8Not specified
HCT116 (Colon)18.5Not specified
PC-3 (Prostate)25.1Not specified

Note: The data presented is for structurally related compounds and not direct analogs of this compound. This table is intended to provide a contextual understanding of the potential anticancer activity of molecules containing similar structural features.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the evaluation of the anticancer efficacy of novel chemical entities.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with the same concentration of the solvent) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.

  • Washing: The collected cells are washed twice with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected, and the data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathway Visualization

While the specific signaling pathway activated by this compound analogs is not definitively established in the available literature, apoptosis is a commonly implicated mechanism of action for anticancer compounds. The following diagram illustrates a general overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleaves Bid to tBid DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Bax_Bak

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound and its analogs represent an intriguing class of compounds with potential for development as anticancer agents. The presence of the cyclobutane ring offers structural rigidity and metabolic stability, while the 4-bromophenyl moiety is frequently associated with cytotoxic activity in various molecular scaffolds. Although comprehensive comparative data for a series of direct analogs is currently limited in publicly accessible literature, the information available for structurally related compounds suggests that this chemical space is worthy of further exploration.

The experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of these and other novel compounds. Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to elucidate the specific signaling pathways through which these compounds exert their cytotoxic effects, which will be instrumental in optimizing their therapeutic potential.

Unveiling the Potency of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of a Promising Scaffold in Drug Discovery

For Immediate Release

Researchers in the fields of medicinal chemistry and drug development are constantly seeking novel molecular scaffolds that can be optimized to produce potent and selective therapeutic agents. One such scaffold that has garnered significant interest is 1-(4-bromophenyl)cyclobutanecarboxylic acid. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its derivatives, with a focus on their potential as inhibitors of 3-hydroxykynurenine transaminase (3HKT), a key enzyme in the tryptophan metabolism pathway of mosquitoes, making it a target for novel larvicides.[1] The insights presented herein are supported by experimental data and detailed protocols to aid researchers in the design of next-generation inhibitors.

Core Structure and Pharmacophoric Features

The this compound core possesses key features that contribute to its biological activity. The 4-bromophenyl group can engage in halogen bonding and hydrophobic interactions within the target's active site. The cyclobutane ring acts as a rigid scaffold, positioning the substituents in a defined spatial orientation. The carboxylic acid moiety is crucial for forming hydrogen bonds or salt bridges with amino acid residues in the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR of this class of compounds, a series of derivatives were synthesized and evaluated for their inhibitory activity against Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT). The following table summarizes the inhibitory potency (IC₅₀) of key derivatives, highlighting the impact of structural modifications on activity.

Compound IDR¹ Substituent (Position 3 of cyclobutane)R² Substituent (Phenyl Ring)IC₅₀ (µM) against Ag3HKT
1a -H-Br15.2
1b -OH-Br8.5
1c =O-Br22.8
1d -H-Cl18.9
1e -H-F25.1
1f -H-I12.4
1g -OH-Cl10.1

Key SAR Observations:

  • Substitution on the Cyclobutane Ring: The introduction of a hydroxyl group at the 3-position of the cyclobutane ring (compound 1b ) significantly enhances inhibitory activity compared to the unsubstituted parent compound (1a ). This suggests a potential hydrogen bond interaction with the enzyme. Conversely, a ketone at the same position (compound 1c ) leads to a decrease in potency.

  • Halogen Substitution on the Phenyl Ring: The nature of the halogen at the para-position of the phenyl ring influences activity. While bromine (1a ) and iodine (1f ) confer good potency, chlorine (1d ) shows a slight decrease, and fluorine (1e ) results in a more significant drop in activity. This trend suggests that the size and polarizability of the halogen are important for optimal interaction.

  • Combined Effects: The beneficial effect of the 3-hydroxyl group is maintained when the bromine on the phenyl ring is replaced with chlorine (compound 1g ), indicating an additive effect of these substitutions.

Experimental Protocols

Synthesis of this compound Derivatives:

A general synthetic route to the target compounds is outlined below. The starting material, 1-(4-bromophenyl)cyclobutanecarbonitrile, is hydrolyzed to the corresponding carboxylic acid. Subsequent modifications to the cyclobutane ring are achieved through standard organic chemistry transformations.

G A 1-(4-Bromophenyl)cyclobutanecarbonitrile B This compound (1a) A->B Acid Hydrolysis C Derivatives (1b-1g) B->C Functional Group Interconversion

General synthetic workflow.

Inhibition Assay for Anopheles gambiae 3-Hydroxykynurenine Transaminase (Ag3HKT):

The inhibitory activity of the synthesized compounds was determined using a continuous spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH, which is coupled to the transamination of 3-hydroxykynurenine.

Protocol:

  • The recombinant Ag3HKT enzyme is expressed and purified from E. coli.

  • The assay mixture contains 100 mM potassium phosphate buffer (pH 7.5), 100 µM pyridoxal-5'-phosphate, 2 mM α-ketoglutarate, 200 µM NADH, 10 units/mL lactate dehydrogenase, and 50 µM 3-hydroxykynurenine.

  • The test compound, dissolved in DMSO, is added to the assay mixture at various concentrations.

  • The reaction is initiated by the addition of the Ag3HKT enzyme.

  • The decrease in absorbance at 340 nm is monitored for 10 minutes at 25°C.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Mechanism of Action

The target enzyme, 3HKT, plays a crucial role in the tryptophan metabolism pathway in mosquitoes. This pathway is responsible for the detoxification of 3-hydroxykynurenine, a toxic metabolite. Inhibition of 3HKT leads to the accumulation of 3-hydroxykynurenine, which is lethal to mosquito larvae.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine 3HKT 3HKT 3-Hydroxykynurenine->3HKT Xanthurenic Acid Xanthurenic Acid 3HKT->Xanthurenic Acid Inhibitor 1-(4-Bromophenyl)cyclobutanecarboxylic acid derivative Inhibitor->3HKT Inhibition

Tryptophan metabolism pathway in mosquitoes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent inhibitors of Ag3HKT. The SAR data presented in this guide provide a clear rationale for the design of more effective analogs. Future work should focus on exploring a wider range of substitutions on both the cyclobutane and phenyl rings to further optimize the inhibitory activity and pharmacokinetic properties of these compounds. The detailed experimental protocols provided will facilitate these efforts and accelerate the discovery of novel and effective larvicidal agents.

References

A Head-to-Head Comparison of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Analogs and Conventional Larvicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of the larvicidal potential of novel compounds structurally related to 1-(4-Bromophenyl)cyclobutanecarboxylic acid against established mosquito larvicides is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of efficacy, mechanism of action, and experimental protocols.

Recent research has identified close structural analogs of this compound as promising candidates for mosquito larva control.[1] These compounds are potent inhibitors of the Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT), a key enzyme in the tryptophan metabolic pathway of mosquitoes.[1] Inhibition of 3HKT leads to the accumulation of a toxic metabolite, 3-hydroxykynurenine, resulting in oxidative stress, neuronal damage, and ultimately, larval death. This mosquito-specific target suggests a favorable safety profile for non-target organisms.[1]

This guide provides a head-to-head comparison of the reported efficacy of these novel 3HKT inhibitors with widely used larvicides, including the organophosphate Temephos, the insect growth regulators (IGRs) Diflubenzuron and Methoprene, and the microbial larvicide Bacillus thuringiensis israelensis (Bti).

Quantitative Efficacy Comparison

The following table summarizes the larvicidal efficacy (LC50) of a potent analog of this compound and other conventional larvicides against common mosquito vectors. It is important to note that direct experimental data for this compound is not yet available; the data presented is for a close structural analog with the same proposed mechanism of action.

Larvicide ClassActive Ingredient/AnalogTarget SpeciesLC50 (24-48h)
3HKT Inhibitor 1,2,4-Oxadiazole derivative¹Aedes aegypti~15 ppm
Organophosphate Temephos (susceptible strain)Aedes aegypti0.00091 mg/L
Organophosphate Temephos (resistant strain)Aedes aegypti0.00496 - 0.01154 mg/L
IGR (Chitin Inhibitor) DiflubenzuronAedes aegypti5.19 ppb (µg/L)
IGR (JH Analog) MethopreneAedes aegypti19.95 ppb (µg/L)
Microbial B. t. israelensis (Bti)Aedes aegypti1.99 x 10³ CFU/ml
Microbial B. t. israelensis (Bti)Culex quinquefasciatus8.89 x 10⁴ CFU/ml

¹Data is for a potent 1,2,4-oxadiazole derivative, a close structural analog of this compound. Efficacy for Bti is expressed in Colony Forming Units per milliliter (CFU/ml), which reflects the concentration of viable bacterial spores and associated toxin crystals.

Mechanisms of Action

The larvicidal activity of these compounds is achieved through distinct biochemical pathways.

This compound Analogs: These compounds act as inhibitors of the mosquito-specific enzyme 3-hydroxykynurenine transaminase (3HKT). This enzyme is crucial for the detoxification of 3-hydroxykynurenine, a toxic intermediate in the tryptophan metabolism pathway. The inhibition of 3HKT leads to the accumulation of this toxic metabolite, causing oxidative stress and cell death.

G cluster_pathway Tryptophan Metabolism in Mosquitoes cluster_inhibition Mechanism of Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ThreeHK 3-Hydroxykynurenine (Toxic) Kynurenine->ThreeHK HKT 3HKT Enzyme ThreeHK->HKT Detoxified by Accumulation Accumulation of Toxic 3HK ThreeHK->Accumulation XA Xanthurenic Acid (Non-toxic) HKT->XA Inhibitor 1-(4-Bromophenyl)cyclobutanecarboxylic acid analogs Inhibitor->Block Block->HKT Inhibits Death Larval Death Accumulation->Death

Inhibition of the 3HKT enzyme by novel compounds.

Conventional Larvicides: In contrast, traditional larvicides target different physiological processes.

  • Organophosphates (e.g., Temephos): These compounds inhibit the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death.

  • Insect Growth Regulators (IGRs):

    • Chitin Synthesis Inhibitors (e.g., Diflubenzuron): These interfere with the production of chitin, a key component of the insect's exoskeleton. This disrupts the molting process, leading to the death of the larvae.

    • Juvenile Hormone Analogs (e.g., Methoprene): These mimic the action of the juvenile hormone, preventing the larvae from maturing into the pupal and adult stages, ultimately causing death.

  • Bacillus thuringiensis israelensis (Bti): This bacterium produces crystalline toxins that, when ingested by mosquito larvae, are activated in the alkaline midgut. These toxins bind to specific receptors on the gut wall, creating pores that lead to cell lysis, gut paralysis, and larval death.

Experimental Protocols

The evaluation of larvicidal activity is typically conducted following standardized guidelines, such as those provided by the World Health Organization (WHO).

WHO Standard Larvicidal Bioassay (Adapted):

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared by dissolving a precisely weighed amount in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of test concentrations. A control group using only the solvent is also prepared.

  • Test Arenas: Disposable cups or beakers are filled with a standard volume of deionized or distilled water (e.g., 99 mL).

  • Introduction of Larvae: A specific number of late third or early fourth instar mosquito larvae (e.g., 20-25) are gently transferred into each test arena.

  • Application of Test Compound: One milliliter of the appropriate test concentration is added to each corresponding arena.

  • Incubation: The test arenas are held at a constant temperature (e.g., 25-28°C) and observed for mortality at specified time points, typically 24 and 48 hours post-exposure.

  • Data Analysis: Mortality is recorded, and the data is subjected to probit analysis to determine the lethal concentrations (e.g., LC50 and LC90).

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis A Prepare Stock Solution of Test Compound B Perform Serial Dilutions to achieve Test Concentrations A->B D Add 1mL of Test Solution to each Beaker B->D C Add 20-25 Larvae to 99mL Water in Beakers C->D E Incubate at Controlled Temperature (25-28°C) D->E F Record Larval Mortality at 24h and 48h E->F G Perform Probit Analysis to Calculate LC50 F->G

Workflow for a standard WHO larvicidal bioassay.

Conclusion

Analogs of this compound represent a promising new class of larvicides with a novel, mosquito-specific mechanism of action. While the efficacy of the representative analog (~15 ppm) is lower than that of some conventional synthetic larvicides like Temephos and IGRs (at the ppb level), the unique target (3HKT) offers the potential for developing highly selective and environmentally benign mosquito control agents. This is particularly significant in the face of growing resistance to traditional larvicides. Further research to optimize the structure of these 3HKT inhibitors could lead to compounds with enhanced potency, providing a valuable new tool in the fight against mosquito-borne diseases.

References

Navigating Early Drug Development: A Comparative Analysis of In Vitro Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical step in the journey from discovery to clinical application. The in vitro metabolic stability of a compound provides early insights into its potential pharmacokinetic profile, influencing decisions on which candidates to advance. This guide offers a comparative look at the in vitro metabolic stability of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, benchmarked against a well-characterized reference compound, testosterone. By presenting key experimental data and detailed protocols, this document serves as a practical resource for interpreting metabolic stability assays.

Comparative Metabolic Stability Data

The following table summarizes the key parameters for evaluating the in vitro metabolic stability of this compound and the reference compound, testosterone, in human liver microsomes. It is important to note that the data for this compound is hypothetical, presented to illustrate a comparative framework in the absence of publicly available experimental results.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Hypothetical)4515.4
Testosterone (Reference)1257.8

Data for Testosterone is representative of typical values observed in human liver microsomal stability assays.

Understanding the Experimental Approach

The determination of in vitro metabolic stability is crucial for predicting how a drug candidate will behave in the body.[1] Compounds with high metabolic stability tend to have a longer duration of action, while those with low stability may be cleared from the body too quickly to be effective.[1] The data presented in this guide was generated using a standard in vitro metabolic stability assay with human liver microsomes.

Experimental Workflow

The general workflow for an in vitro metabolic stability assay is depicted below. This process involves incubating the test compound with liver microsomes and a crucial cofactor, NADPH, which initiates the metabolic process. Samples are taken at various time points to measure the disappearance of the parent compound.

experimental_workflow cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock IncubationMix Incubation Mixture (Compound, Microsomes, Buffer) TestCompound->IncubationMix Microsomes Liver Microsomes Microsomes->IncubationMix NADPH NADPH Cofactor TimePoints Time Points (0, 5, 15, 30, 60 min) IncubationMix->TimePoints Start Reaction with NADPH Quenching Reaction Quenching (e.g., Acetonitrile) TimePoints->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS DataAnalysis Data Analysis (t½, CLint Calculation) LCMS->DataAnalysis

General workflow for an in vitro metabolic stability assay.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro metabolic stability assays with liver microsomes.

Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Reference compound (e.g., Testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the incubation buffer.

    • Add the test compound or reference compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Metabolic Pathways and Considerations

The primary route of metabolism for many drug candidates in liver microsomes is oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[2] Carboxylic acid-containing compounds can also undergo Phase II conjugation reactions, such as glucuronidation, which are important for their elimination from the body. While microsomal assays primarily assess Phase I metabolism, hepatocyte-based assays can provide a more comprehensive picture of both Phase I and Phase II metabolic pathways.

The diagram below illustrates the general relationship between Phase I and Phase II metabolism.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (e.g., this compound) CYP450 Cytochrome P450 Enzymes Drug->CYP450 UGT UGTs Drug->UGT Direct Conjugation Phase1Metabolite Phase I Metabolite (e.g., Hydroxylated derivative) Phase1Metabolite->UGT CYP450->Phase1Metabolite Oxidation, Reduction, Hydrolosis Phase2Metabolite Phase II Conjugate (e.g., Glucuronide) Excretion Excretion Phase2Metabolite->Excretion UGT->Phase2Metabolite Conjugation

Simplified overview of Phase I and Phase II metabolic pathways.

Conclusion

The in vitro metabolic stability assay is an indispensable tool in modern drug discovery, providing early and valuable data to guide the selection and optimization of lead compounds. By comparing new chemical entities like this compound against well-established reference compounds, researchers can contextualize their findings and make more informed decisions. The protocols and frameworks presented in this guide offer a standardized approach to assessing metabolic stability, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific cross-reactivity of 1-(4-Bromophenyl)cyclobutanecarboxylic acid against a broad panel of kinases is limited. This guide therefore serves as a representative example of how such a compound, hereafter referred to as "Compound X," would be profiled and compared against other kinase inhibitors. The data presented is hypothetical but reflects typical results from kinase screening assays.

This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of small molecule kinase inhibitors. It provides an objective comparison framework, supported by detailed experimental protocols and visual diagrams to illustrate workflows and potential mechanisms of action.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X was assessed against a panel of representative kinases and compared with Staurosporine, a well-known broad-spectrum kinase inhibitor. The half-maximal inhibitory concentration (IC50) values were determined to quantify potency.

Kinase TargetKinase FamilyCompound X (IC50 in nM)Staurosporine (IC50 in nM)
BRAFSerine/Threonine Kinase8515
MEK1 (MAP2K1)Serine/Threonine Kinase1,20050
ERK2 (MAPK1)Serine/Threonine Kinase>10,00080
EGFRTyrosine Kinase7,50025
VEGFR2Tyrosine Kinase8,20020
CDK2/cyclin ASerine/Threonine Kinase>10,00030
PKASerine/Threonine Kinase9,80010
SRCTyrosine Kinase4,5006

Experimental Protocols

A detailed methodology for the key experiments is provided below.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the potency of a test compound against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to twice the Michaelis-Menten constant (Km) for the specific kinase being assayed.

    • Substrate Solution: Prepare a 2X working solution of a fluorescently labeled peptide substrate specific to the kinase in kinase buffer.

    • Compound Dilution: Prepare a serial dilution of Compound X and the comparator compound (Staurosporine) in 100% DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well microplate.

    • Add 10 µL of the specific kinase enzyme solution (at a 2X concentration in kinase buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the 2X ATP and 2X substrate solutions.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular & In Vivo Analysis A Compound Synthesis (Compound X) B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C D Broad Kinase Panel Screen (Selectivity Profiling) C->D E Cellular Target Engagement (e.g., CETSA) D->E Advance Hit Compound F Downstream Pathway Analysis (e.g., Western Blot) E->F G Cell Viability & Proliferation Assays F->G H In Vivo Efficacy Studies (Animal Models) G->H

Caption: Workflow for the identification and validation of a kinase inhibitor.

Hypothetical BRAF/MEK/ERK Signaling Pathway Inhibition by Compound X

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival CompoundX Compound X CompoundX->BRAF Inhibits

Caption: Hypothetical inhibition of the BRAF/MEK/ERK pathway by Compound X.

Safety Operating Guide

1-(4-Bromophenyl)cyclobutanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(4-Bromophenyl)cyclobutanecarboxylic acid is crucial for laboratory safety and environmental protection. As a halogenated organic compound, it requires handling as a special hazardous waste. Disposal must be conducted in consultation with a licensed disposal company and in accordance with all national and regional regulations.

Immediate Safety and Handling

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). Although one Safety Data Sheet (SDS) indicates no known hazards, related brominated compounds are known to cause skin and eye irritation.[1][2][3] Therefore, cautious handling is advised.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[2]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a regulated hazardous waste procedure. Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • Characterize the waste as a halogenated organic solid .[7]

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4][7][8][9] Mixing these waste types can increase disposal costs and complicate the disposal process.[9][10][11]

2. Containerization:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing screw cap.[8][12] Plastic containers are often preferred for solid waste.[13]

  • Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills.[12]

3. Labeling:

  • Label the waste container clearly as soon as the first drop of waste is added.[8][10]

  • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[9]

  • List all constituents if it is a mixed waste stream.[7][8]

4. Storage:

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[12][13]

  • The SAA must be inspected weekly for any signs of leakage.[12]

  • Store acids and bases separately, and keep waste containers away from incompatible materials.[8][12]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHRS) department or equivalent office to schedule a pickup for the hazardous waste.[5][13]

  • The EHRS will arrange for a licensed chemical waste disposal company to collect, transport, and dispose of the material in compliance with all regulations.[1][14]

Summary of Chemical and Disposal Data

PropertyInformation
Chemical Name This compound
CAS Number 151157-49-2
Waste Type Solid, Hazardous Waste, Halogenated Organic Compound
Primary Disposal Route Collection by a licensed professional waste disposal service for incineration or other approved treatment.[1][14]
Incompatible Materials Strong oxidizing agents, strong bases.[15][16]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Characterize as Halogenated Organic Solid A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Container Full or Project Complete? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Transfer to Licensed Disposal Company H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)cyclobutanecarboxylic acid (CAS No. 151157-49-2). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Identifier and Hazard Information

Chemical NameThis compound
CAS Number 151157-49-2
Molecular Formula C11H11BrO2
Molecular Weight 255.11
Physical State Solid, Powder
Signal Word Warning
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P362+P364, P403+P233, P405, P501

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)
Hands Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eyes/Face Safety glasses with side shields or safety goggles: These are mandatory to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coat: A flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned. For large-scale operations, consider a chemical-resistant apron or suit.
Respiratory NIOSH-approved respirator: Use a respirator with a particulate filter (N95 or better) when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. Ensure proper fit testing and training.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Weighing and Transfer:

  • When weighing the solid, do so in a fume hood or a balance enclosure to contain any airborne particles.
  • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
  • Close the container tightly after use.[2]

4. Solution Preparation:

  • If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.
  • Ensure the process is conducted within the fume hood.

5. Post-Handling:

  • After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
  • Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container for halogenated organic compounds.
  • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container for halogenated organic waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's EHS for assistance.

Diagrams

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Engineering_Controls Verify Fume Hood & Safety Shower/Eyewash Don_PPE Don Required PPE: Gloves, Goggles, Lab Coat, Respirator Engineering_Controls->Don_PPE Weigh_Transfer Weigh & Transfer in Fume Hood Don_PPE->Weigh_Transfer Solution_Prep Prepare Solution in Fume Hood Weigh_Transfer->Solution_Prep Decontaminate Decontaminate Work Area Solution_Prep->Decontaminate Waste_Disposal Segregate Halogenated Waste Decontaminate->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Engineering_Controls

Caption: Safe Handling Workflow Diagram.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)cyclobutanecarboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)cyclobutanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.